Tropatepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKFRLFXDPXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865380 | |
| Record name | Tropatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27574-24-9 | |
| Record name | Tropatepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27574-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tropatepine: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropatepine is a synthetically derived anticholinergic agent utilized primarily for its therapeutic effects in managing Parkinsonian syndromes, particularly those induced by neuroleptic drugs.[1][2] Its efficacy is rooted in its function as a muscarinic acetylcholine receptor antagonist within the central nervous system (CNS). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with central neurotransmitter systems. It details the qualitative aspects of its receptor pharmacology, the physiological consequences of receptor blockade, and the standard experimental protocols used to characterize such compounds. This document is intended to serve as a resource for researchers, scientists, and professionals involved in neuropharmacology and drug development.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[3] By binding to these receptors, this compound blocks the endogenous neurotransmitter, acetylcholine (ACh), from exerting its effects. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that play critical roles in mediating the parasympathetic nervous system and various functions within the CNS.
This compound's therapeutic effects in the CNS are predominantly attributed to its blockade of the M1 muscarinic receptor subtype .[3] M1 receptors are highly expressed in the cerebral cortex and striatum, where they are involved in complex signaling cascades that modulate neuronal excitability, synaptic plasticity, and cognitive processes. The M1 receptor is coupled to a Gq protein; its activation by ACh typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C. By antagonizing the M1 receptor, this compound inhibits this signaling pathway.
While its central effects are mainly via M1, its non-selective profile means it also antagonizes other subtypes, such as M2 and M4 receptors, which are coupled to Gi/o proteins and inhibit adenylyl cyclase. This broader activity contributes to its overall pharmacological profile and potential side effects.
Data Presentation: Receptor Binding Profile
| Receptor Subtype | Radioligand Used | Test Compound | Ki (nM) | IC50 (nM) | Source / Reference |
| Human M1 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |
| Human M2 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |
| Human M3 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |
| Human M4 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |
| Human M5 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |
Role in the Cholinergic-Dopaminergic Balance of the Basal Ganglia
The therapeutic efficacy of this compound in movement disorders stems from its ability to modulate the delicate balance between the cholinergic and dopaminergic systems within the striatum, a key nucleus of the basal ganglia.
In a healthy state, there is a functional equilibrium between the excitatory actions of striatal cholinergic interneurons (which release ACh) and the inhibitory influence of dopamine released from neurons of the substantia nigra pars compacta. In Parkinson's disease and in cases of neuroleptic-induced extrapyramidal symptoms, the profound loss or blockade of dopamine leads to a relative overactivity of the cholinergic system. This cholinergic hyperactivity is a major contributor to the motor symptoms of parkinsonism, such as tremor, rigidity, and akinesia.
This compound acts to correct this imbalance. By blocking the postsynaptic M1 receptors on striatal medium spiny neurons, it reduces the excessive cholinergic tone, thereby helping to restore a more normal level of neuronal activity within the basal ganglia motor circuits. This action alleviates the motor deficits caused by dopamine deficiency.
Caption: Logical flow of neurotransmitter balance and this compound's intervention.
Experimental Protocols
Characterizing the CNS mechanism of action for a compound like this compound involves a suite of standard preclinical assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Displacement Binding Assay (for Receptor Affinity)
This in vitro assay is the gold standard for determining the binding affinity of a test compound (like this compound) for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic M1 receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing recombinant human M1 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity M1 receptor antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.
-
Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., 1 µM Atropine).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined final protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Vehicle.
-
Non-specific Binding: Receptor membranes + Radioligand + Atropine.
-
Competition Binding: Receptor membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Workflow for a Radioligand Displacement Binding Assay.
In Vivo Microdialysis (for Neurotransmitter Release)
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing a direct assessment of a drug's effect on neurotransmitter dynamics.
Objective: To measure the effect of systemically administered this compound on acetylcholine and dopamine levels in the rat striatum.
Materials:
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic frame, micro-drill, anesthesia machine.
-
Microdialysis Probes: Concentric probes with a semi-permeable membrane (e.g., 2-4 mm length).
-
Instrumentation: Microinfusion pump, fraction collector (preferably refrigerated), HPLC system with electrochemical detection (HPLC-ED).
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound hydrochloride dissolved in saline.
Methodology:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum (coordinates relative to bregma). Allow the animal to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin continuous perfusion of the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period (e.g., 2 hours), begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector. Collect at least 3-4 stable baseline samples.
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Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) at the desired dose.
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Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
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Sample Analysis: Analyze the collected dialysate samples for ACh and dopamine content using HPLC-ED. The system is calibrated with known standards for accurate quantification.
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in each sample.
-
Express the post-treatment levels as a percentage of the average baseline level for each animal.
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Perform statistical analysis (e.g., ANOVA with repeated measures) to determine if this compound administration caused a significant change in extracellular ACh or dopamine compared to baseline or a vehicle-treated control group.
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Concluding Summary
This compound's mechanism of action in the central nervous system is centered on its function as a non-selective muscarinic receptor antagonist. Its clinical utility in treating drug-induced parkinsonism is primarily achieved by blocking M1 receptors in the striatum. This action counteracts the relative cholinergic hyperactivity that results from a deficient dopaminergic system, thereby helping to re-establish the critical cholinergic-dopaminergic balance necessary for normal motor control. While specific quantitative binding data is not widely published, its functional profile is well-understood, and its characterization would rely on standard pharmacological methods such as radioligand binding assays and in vivo microdialysis. Further research to elucidate its precise binding affinities and downstream signaling consequences would provide a more complete picture of its pharmacological profile.
Caption: Hierarchical mechanism of this compound from molecule to clinical outcome.
References
Tropatepine's Muscarinic Receptor Selectivity: A Methodological and Pathway Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This document, therefore, provides an in-depth overview of the established experimental protocols used to determine muscarinic receptor selectivity. It also details the distinct signaling pathways associated with these receptor subtypes, offering a foundational framework for any future investigation into tropatepine's specific receptor profile.
Quantitative Analysis of Muscarinic Receptor Selectivity
The selectivity of a compound like this compound for different muscarinic receptor subtypes is determined by comparing its binding affinity (Kᵢ) or functional antagonism (pA₂) at each subtype. A higher affinity or potency for one subtype over others indicates selectivity.
Table 1: Illustrative Data Structure for Muscarinic Antagonist Selectivity
While specific data for this compound is unavailable, the following table illustrates how such data would be presented. The values shown are hypothetical and for demonstrative purposes only.
| Antagonist | M₁ (pKᵢ) | M₂ (pKᵢ) | M₃ (pKᵢ) | M₄ (pKᵢ) | M₅ (pKᵢ) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pirenzepine | ~8.0 | ~6.6 | ~6.9 | ~7.7 | ~7.2 |
| Methoctramine | ~6.8 | ~7.9 | ~6.6 | ~7.4 | ~6.9 |
| 4-DAMP | ~8.0 | ~8.0 | ~9.0 | ~8.1 | ~8.2 |
Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity. The data for pirenzepine, methoctramine, and 4-DAMP are representative values from the literature to illustrate selectivity profiles.
Experimental Protocols for Determining Muscarinic Receptor Selectivity
The following sections detail the standard methodologies employed to ascertain the binding affinity and functional potency of a ligand at muscarinic receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are a common in vitro method to determine the affinity of a test compound for a specific receptor subtype. These assays typically involve competition between a labeled radioligand (which has a known high affinity for the receptor) and the unlabeled test compound (e.g., this compound).
2.1.1. Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (hM₁, hM₂, hM₃, hM₄, or hM₅) are commonly used.
-
Radioligand: A non-selective, high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), is frequently utilized.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
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Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at physiological pH.
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Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.
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Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2.1.2. Assay Procedure
-
Membrane Preparation: Cells expressing the specific muscarinic receptor subtype are harvested and homogenized to prepare a crude membrane fraction containing the receptors.
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Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the ability of a compound to antagonize the physiological response induced by a muscarinic agonist. The potency of the antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
2.2.1. In Vitro Tissue Preparations
Different isolated tissues that endogenously express specific muscarinic receptor subtypes can be used. For example:
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M₁: Rabbit vas deferens (inhibition of neurally-mediated contraction).
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M₂: Guinea pig atria (negative chronotropic or inotropic effects).
-
M₃: Guinea pig ileum or trachea (smooth muscle contraction).
2.2.2. Cell-Based Functional Assays
Cell lines expressing a specific muscarinic receptor subtype are often preferred for their homogeneity and reproducibility. The functional response measured depends on the G-protein coupling of the receptor subtype.
-
M₁, M₃, M₅ (Gq/₁₁-coupled): Measurement of intracellular calcium mobilization or inositol phosphate (IP) accumulation.
-
M₂, M₄ (Gi/o-coupled): Measurement of inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.
2.2.3. General Procedure for a Cell-Based Calcium Mobilization Assay (M₁, M₃, M₅)
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Cell Plating: Cells expressing the target receptor are plated in a microplate.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Compound Addition: Varying concentrations of the antagonist (this compound) are added to the wells and incubated.
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Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) is added to stimulate the receptors.
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Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader (e.g., a FLIPR instrument).
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Data Analysis: Concentration-response curves for the agonist in the presence of different antagonist concentrations are generated. The Schild regression analysis is then used to determine the pA₂ value of the antagonist.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that are divided into two main families based on their G-protein coupling and subsequent signaling cascades.
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M₁, M₃, and M₅ receptors primarily couple to Gq/₁₁ proteins.
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M₂ and M₄ receptors primarily couple to Gi/o proteins.
Signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.
This compound, as a muscarinic antagonist, would act by binding to these receptors and preventing acetylcholine (ACh) from initiating these signaling cascades. The degree to which it blocks each pathway would define its functional selectivity.
Conclusion
While this compound is known to be a non-selective muscarinic antagonist, a detailed, publicly available quantitative analysis of its binding affinity and functional potency at all five muscarinic receptor subtypes is currently lacking. The experimental protocols outlined in this guide, including radioligand binding assays and functional cell-based assays, represent the standard methodologies required to generate such a selectivity profile. A thorough characterization using these techniques would be necessary to precisely define the selectivity of this compound and to better correlate its receptor subtype interactions with its therapeutic effects and side-effect profile.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of Tropatepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Tropatepine, an anticholinergic agent utilized in the management of Parkinson's disease. The document details the synthetic pathway, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication by researchers in the field of drug development and medicinal chemistry.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a two-step process commencing with a Grignard reaction, followed by a dehydration step. The primary starting materials for this synthesis are 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one.[1]
Synthesis Pathway
The overall synthetic scheme for this compound is depicted below:
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Grignard Reaction to form 11-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol
This step involves the formation of a Grignard reagent from 3-chlorotropane, which then reacts with dibenzo[b,e]thiepin-11(6H)-one.
-
Reagents and Materials:
-
3-Chlorotropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dibenzo[b,e]thiepin-11(6H)-one
-
Iodine crystal (for initiation)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
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A solution of 3-chlorotropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed.
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A solution of dibenzo[b,e]thiepin-11(6H)-one in anhydrous diethyl ether is then added slowly to the Grignard reagent at room temperature.
-
The reaction mixture is stirred for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.
-
Step 2: Dehydration to this compound
The intermediate alcohol is dehydrated to form the final product, this compound.
-
Reagents and Materials:
-
11-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol
-
Concentrated Hydrochloric Acid or another suitable acid catalyst
-
Appropriate solvent (e.g., ethanol)
-
-
Procedure:
-
The crude intermediate from Step 1 is dissolved in a suitable solvent such as ethanol.
-
Concentrated hydrochloric acid is added, and the mixture is heated to reflux for a specified period.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude this compound.
-
Quantitative Data
| Step | Reactants | Key Conditions | Yield (%) | Purity (%) |
| 1 | 3-Chlorotropane, Mg, Dibenzo[b,e]thiepin-11(6H)-one | Anhydrous ether, reflux | 75-85 | - |
| 2 | Intermediate alcohol, HCl | Ethanol, reflux | 80-90 | >95 (after purification) |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are column chromatography and recrystallization.
Experimental Protocols for Purification
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane, or a mixture of dichloromethane and methanol. The polarity is gradually increased to elute the product.
-
Procedure:
-
A slurry of silica gel in the initial mobile phase (low polarity) is packed into a glass column.
-
The crude this compound is dissolved in a minimum amount of the mobile phase and loaded onto the column.
-
The column is eluted with the mobile phase, and fractions are collected.
-
The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is evaporated to yield purified this compound.
-
Recrystallization
-
Solvent System: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs like ethanol/water or ethyl acetate/hexane can be effective.
-
Procedure:
-
The crude this compound is dissolved in a minimum amount of the hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Analytical Data for Purity Assessment
The purity of the synthesized this compound can be assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify this compound and its potential metabolites or impurities. Derivatization may be necessary to improve the thermal stability of the analyte.
Mechanism of Action: Muscarinic M1 Receptor Antagonism
This compound functions as a muscarinic antagonist, with a notable affinity for the M1 subtype of muscarinic acetylcholine receptors. It competitively blocks the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling cascade.
Signaling Pathway of this compound's Antagonistic Action
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The antagonistic action of this compound disrupts this pathway.
Caption: Antagonistic action of this compound on the M1 muscarinic receptor signaling pathway.
This diagram illustrates that under normal physiological conditions, acetylcholine binds to the M1 receptor, activating the Gq protein. This, in turn, stimulates phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream events, including calcium release and protein kinase C activation, leading to a cellular response. This compound competitively binds to the M1 receptor, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade.
This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound, intended to aid researchers in their drug development endeavors. For specific experimental parameters, it is recommended to consult the original patent literature.
References
In Vitro Characterization of Muscarinic Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the intended focus of this guide was Tropatepine, a comprehensive search of publicly available scientific literature and databases did not yield the specific quantitative in vitro pharmacological data required for a detailed characterization of its anticholinergic activity. Therefore, this guide utilizes Atropine, a well-characterized non-selective muscarinic antagonist, as a representative compound to illustrate the principles and methodologies for the in vitro assessment of anticholinergic activity. The experimental protocols and data presented herein for Atropine serve as a blueprint for the characterization of other anticholinergic agents like this compound.
Introduction
Anticholinergic drugs are a class of compounds that antagonize the effects of the neurotransmitter acetylcholine (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological functions, including smooth muscle contraction, heart rate regulation, glandular secretion, and cognitive processes. The muscarinic receptor family consists of five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and signaling pathway.[1]
The therapeutic utility of anticholinergic agents in treating a variety of conditions, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and Parkinson's disease, is predicated on their ability to selectively or non-selectively block the effects of ACh at these receptor subtypes. A thorough in vitro characterization of the anticholinergic activity of a compound is therefore a critical step in its preclinical development. This involves determining its binding affinity for each muscarinic receptor subtype and quantifying its functional antagonism of agonist-induced cellular responses.
This technical guide provides an in-depth overview of the core in vitro assays employed to characterize the anticholinergic profile of a compound, using Atropine as a model. It details the experimental protocols for radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of second messenger signaling (IC50), providing a comprehensive framework for assessing the potency and selectivity of muscarinic receptor antagonists.
Quantitative Data Presentation: Atropine
The following tables summarize the quantitative data for Atropine's anticholinergic activity at the five human muscarinic receptor subtypes (M1-M5).
Table 1: Binding Affinity of Atropine at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | K_i (nM) | Reference |
| M1 | [³H]-N-Methylscopolamine | 1.27 ± 0.36 | [2] |
| M2 | [³H]-N-Methylscopolamine | 3.24 ± 1.16 | [2] |
| M3 | [³H]-N-Methylscopolamine | 2.21 ± 0.53 | [2] |
| M4 | [³H]-N-Methylscopolamine | 0.77 ± 0.43 | [2] |
| M5 | [³H]-N-Methylscopolamine | 2.84 ± 0.84 | [2] |
Table 2: Functional Antagonism of Atropine at Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Assay | Agonist | IC₅₀ (nM) | pA₂ | K_B (nM) | Reference |
| M1 | IP₃ Accumulation | Carbachol | 2.22 ± 0.60 | - | - | [2] |
| M2 | cAMP Inhibition | Carbachol | 4.32 ± 1.63 | - | - | [2] |
| M3 | IP₃ Accumulation | Carbachol | 4.16 ± 1.04 | 8.72 ± 0.28 | - | [2][3] |
| M4 | cAMP Inhibition | Carbachol | 2.38 ± 1.07 | - | - | [2] |
| M5 | IP₃ Accumulation | Carbachol | 3.39 ± 1.16 | - | - | [2] |
| M3 (Guinea Pig Ileum) | Contraction | Carbachol | - | 8.60 ± 0.08 | - | [3] |
| M2 (Rat Atria) | Contraction | Acetylcholine | - | - | 2.45 x 10⁻¹¹ M | [4] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (e.g., [³H]-N-Methylscopolamine, a non-selective muscarinic antagonist) from the receptor by the unlabeled test compound.
-
Cell Culture: Stably express the desired human muscarinic receptor subtype (M1-M5) in a suitable cell line (e.g., CHO or HEK293 cells).
-
Harvesting: Harvest the cells and centrifuge to obtain a cell pellet.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Isolation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay) and store the membrane preparations at -80°C until use.
-
Incubation Setup: In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of the radioligand (e.g., [³H]-NMS, typically at a concentration close to its K_d value).
-
Increasing concentrations of the unlabeled test compound (e.g., Atropine).
-
Membrane preparation (containing a specific muscarinic receptor subtype).
-
-
Non-specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM Atropine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is the equilibrium dissociation constant of the radioligand.
-
Caption: Workflow for Radioligand Competition Binding Assay.
Functional Assays: Second Messenger Modulation
Functional assays measure the ability of a compound to antagonize the downstream signaling cascade initiated by an agonist binding to the receptor. For muscarinic receptors, the primary signaling pathways involve the modulation of adenylyl cyclase (and thus cyclic AMP levels) and the activation of phospholipase C (leading to inositol phosphate production).
M2 and M4 receptors are coupled to the inhibitory G-protein, G_i, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. To measure the antagonistic activity at these receptors, cAMP levels are first stimulated with forskolin (a direct activator of adenylyl cyclase), and the ability of the test compound to block the agonist-induced inhibition of this stimulated cAMP production is quantified.
-
Cell Culture: Use cells stably expressing either the M2 or M4 muscarinic receptor.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of the test compound (e.g., Atropine) for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the antagonist that restores 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of muscarine receptor subtypes in rat gastric fundus mediating contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropatepine: A Pharmacological Probe for Cholinergic Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tropatepine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist utilized as a pharmacological tool to investigate the complex roles of the cholinergic system in health and disease. Its ability to block the actions of acetylcholine (ACh) at M1-M5 muscarinic receptor subtypes makes it a valuable agent for dissecting cholinergic signaling cascades and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its application in studying cholinergic signaling, and detailed protocols for key experimental assays.
Introduction to Cholinergic Signaling and Muscarinic Receptors
The cholinergic system, with acetylcholine as its primary neurotransmitter, plays a pivotal role in regulating a vast array of physiological processes in both the central and peripheral nervous systems. Cholinergic signaling is mediated by two main types of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways, leading to a wide range of cellular responses.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.
The diverse and often opposing effects mediated by the different mAChR subtypes underscore the importance of selective pharmacological tools to elucidate their specific functions.
This compound: A Non-Selective Muscarinic Antagonist
This compound hydrochloride is an anticholinergic agent that acts as a competitive, non-selective antagonist at all five muscarinic receptor subtypes. By blocking the binding of acetylcholine, this compound effectively inhibits the downstream signaling cascades initiated by mAChR activation. This non-selective profile, while limiting its therapeutic use in some contexts due to potential side effects, makes it a powerful tool for in vitro and in vivo research aimed at understanding the global effects of muscarinic receptor blockade.
Clinically, this compound has been used in the management of Parkinson's disease and other extrapyramidal disorders. Its therapeutic effects in these conditions are thought to be primarily mediated by the blockade of M1 receptors in the central nervous system, which helps to restore the balance between cholinergic and dopaminergic neurotransmission.
Quantitative Analysis of this compound's Pharmacological Profile
A thorough understanding of a pharmacological tool requires precise quantitative data on its interaction with its targets. The following tables provide a template for summarizing the key pharmacological parameters of this compound. Note: Specific, publicly available quantitative data for this compound is limited. The tables below are structured for researchers to populate with data obtained from their own experiments.
Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) - [To be determined by the researcher] |
| M1 | [³H]-Pirenzepine | e.g., CHO-K1 cells expressing human M1 receptors | |
| M2 | [³H]-AF-DX 384 | e.g., CHO-K1 cells expressing human M2 receptors | |
| M3 | [³H]-4-DAMP | e.g., CHO-K1 cells expressing human M3 receptors | |
| M4 | [³H]-Pirenzepine | e.g., CHO-K1 cells expressing human M4 receptors | |
| M5 | [³H]-NMS | e.g., CHO-K1 cells expressing human M5 receptors |
Table 2: this compound Functional Potency (IC50/EC50) at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Agonist | Functional Response Measured | IC50/EC50 (nM) - [To be determined by the researcher] |
| M1 | Phosphoinositide Hydrolysis | Carbachol | IP1 Accumulation | |
| M2 | cAMP Inhibition | Forskolin + Acetylcholine | cAMP Levels | |
| M3 | Phosphoinositide Hydrolysis | Carbachol | IP1 Accumulation | |
| M4 | cAMP Inhibition | Forskolin + Acetylcholine | cAMP Levels | |
| M5 | Phosphoinositide Hydrolysis | Carbachol | IP1 Accumulation |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological effects of this compound on cholinergic signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand.
-
A range of concentrations of this compound (or buffer for total binding, and a saturating concentration of a known muscarinic antagonist like atropine for non-specific binding).
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis on the competition binding data to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay (for M2 and M4 Receptors)
This functional assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production mediated by M2 and M4 receptors.
Objective: To determine the functional potency (IC50) of this compound in antagonizing M2 and M4 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole cells stably expressing M2 or M4 muscarinic receptors.
-
Forskolin (an adenylyl cyclase activator).
-
A muscarinic agonist (e.g., acetylcholine or carbachol).
-
This compound hydrochloride.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the muscarinic agonist in the presence of a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Perform a non-linear regression analysis to determine the IC50 value of this compound for the inhibition of the agonist response.
Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, and M5 Receptors)
This functional assay measures the ability of this compound to block the agonist-induced stimulation of phosphoinositide hydrolysis mediated by M1, M3, and M5 receptors.
Objective: To determine the functional potency (IC50) of this compound in antagonizing M1, M3, and M5 receptor-mediated activation of phospholipase C.
Materials:
-
Whole cells stably expressing M1, M3, or M5 muscarinic receptors.
-
[³H]-myo-inositol.
-
A muscarinic agonist (e.g., carbachol).
-
This compound hydrochloride.
-
LiCl (to inhibit inositol monophosphatase).
-
Cell culture medium.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound in a buffer containing LiCl for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate PI hydrolysis.
-
Incubation: Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: Stop the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid). Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex columns).
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log of the this compound concentration. Perform a non-linear regression analysis to determine the IC50 value of this compound for the inhibition of the agonist-induced PI hydrolysis.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Gi-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand binding assay to determine this compound's affinity.
Conclusion
This compound serves as a fundamental pharmacological tool for the investigation of cholinergic signaling. Its non-selective antagonism of muscarinic receptors allows for the broad inhibition of cholinergic effects, providing a baseline for understanding the overall contribution of this system to various physiological and pathological processes. By employing the detailed experimental protocols outlined in this guide, researchers can systematically characterize the binding and functional properties of this compound and other novel compounds, thereby advancing our understanding of muscarinic receptor pharmacology and facilitating the development of more selective and effective therapeutics. The provided diagrams offer a clear visual representation of the complex signaling pathways and experimental procedures involved in this area of research.
Historical development and discovery of Tropatepine
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Tropatepine, marketed under the brand name Lepticur, is a synthetically derived anticholinergic agent with a history of use in the management of Parkinson's disease and, notably, extrapyramidal syndromes induced by neuroleptic medications. As a non-selective muscarinic acetylcholine receptor antagonist, its therapeutic effects are centered on mitigating the cholinergic hyperactivity that characterizes these movement disorders. This technical guide provides a comprehensive overview of the historical development, discovery, mechanism of action, metabolic pathways, and clinical application of this compound, tailored for researchers, scientists, and professionals in drug development. While detailed preclinical quantitative data on receptor binding affinities and pharmacokinetics are not extensively available in contemporary literature, this document synthesizes the existing knowledge to present a thorough profile of the compound.
Introduction
This compound is a dibenzothiepin derivative that functions as a parasympatholytic by blocking the action of acetylcholine at muscarinic receptors.[1][2] Its primary application has been in the symptomatic relief of Parkinsonism, including tremors and akinesia, and in counteracting the extrapyramidal side effects that arise from treatment with neuroleptic drugs.[3][4] These side effects, such as akathisia and dyskinetic movements, are a significant clinical challenge, and this compound offered a therapeutic option for their management.[3] The mechanism of action involves the restoration of the dopaminergic-cholinergic balance in the brain, which is disrupted in these conditions.[2]
History and Discovery
The synthesis of this compound was first reported in a patent filed by J.R. Boissier and R. Ratouis.[5] The synthesis involves a Grignard reaction between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one, which is followed by a dehydration step to yield the final compound.[5] this compound emerged during a period of active research into synthetic anticholinergic agents for neurological disorders. Clinical investigations into its efficacy, particularly for neuroleptic-induced extrapyramidal syndromes, were conducted in the 1970s and 1980s.[3][4]
Pharmacological Profile
Mechanism of Action
This compound is a non-selective muscarinic acetylcholine receptor antagonist.[2] There are five subtypes of muscarinic receptors (M1-M5), and this compound is understood to act on these receptors, with its primary clinical effects likely mediated through the M1, M2, and M3 subtypes.[2] By blocking these receptors in the central nervous system, this compound reduces the excessive cholinergic activity that contributes to the motor symptoms of Parkinson's disease and extrapyramidal syndromes.[2] This antagonism helps to re-establish a more balanced neurotransmitter environment in the presence of diminished dopaminergic signaling.[2]
dot
Caption: Antagonistic action of this compound at the muscarinic receptor.
Pharmacokinetics and Metabolism
Studies in rats have provided insights into the metabolic fate of this compound. Following oral administration, the compound undergoes significant metabolism.[6] Two of its major metabolites have been identified as Northis compound and this compound S-oxide.[6] The detection of these metabolites in bile and urine suggests that both renal and biliary pathways are involved in the excretion of this compound and its byproducts.[6] A high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of this compound and its metabolites in biological fluids, with a detection limit of approximately 15 ng/ml.[6]
Clinical Studies
This compound has been the subject of clinical investigations to ascertain its efficacy and safety in treating movement disorders.
Neuroleptic-Induced Extrapyramidal Syndromes
A significant clinical study published in 1976 evaluated the efficacy of this compound hydrochloride in patients suffering from extrapyramidal syndromes induced by neuroleptic medications.[3] The study included 184 patients who received the drug orally and 34 who received it via injection. The average daily dose was approximately 20 mg. The findings indicated that this compound was effective against these syndromes. Its activity was comparable to other synthetic antiparkinsonian drugs for akineto-hypertonia and tremor, and it demonstrated superior efficacy for akathisia and, to a lesser extent, for abnormal dyskinetic movements resulting from long-term neuroleptic use.[3] The drug was reported to have good tolerance, with no severe mental aberrations or habituation observed in over 200 treated patients.[3]
Table 1: Summary of the 1976 Clinical Study on this compound in Neuroleptic-Induced Extrapyramidal Syndromes
| Parameter | Details |
| Number of Patients | 218 (184 oral, 34 injection) |
| Indication | Neuroleptic-induced extrapyramidal syndromes |
| Average Daily Dose | ~20 mg |
| Key Findings | - Similar efficacy to other antiparkinsonian drugs for akineto-hypertonia and tremor.- Superior efficacy for akathisia and some abnormal dyskinetic movements. |
| Tolerance | Reported as good, with no severe mental aberrations or habituation. |
Data sourced from Lambert et al., 1976.[3]
Parkinson's Disease
A 1982 study investigated the action of this compound in 25 patients with Parkinson's disease and 5 with post-neuroleptic syndromes.[4] The study reported a good improvement in 70% of cases, with a disappearance of tremor and a reduction in akinesia.[4] Fair tolerance was noted when the dosage was increased slowly and kept at a moderate level (less than 10 mg).[4]
Table 2: Summary of the 1982 Clinical Study on this compound in Parkinson's Disease
| Parameter | Details |
| Number of Patients | 30 (25 Parkinson's disease, 5 post-neuroleptic syndrome) |
| Key Findings | - Good improvement in 70% of cases.- Disappearance of tremor and reduction of akinesia. |
| Dosage for Fair Tolerance | < 10 mg, with slow progression. |
Data sourced from Brion, 1982.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process.[5]
dot
Caption: Workflow for the chemical synthesis of this compound.
Methodology:
-
Grignard Reagent Formation: Prepare the Grignard reagent from 3-chlorotropane.
-
Reaction: React the Grignard reagent with dibenzo[b,e]thiepin-11(6H)-one in an appropriate solvent like anhydrous ether or tetrahydrofuran.
-
Hydrolysis: The resulting magnesium salt is hydrolyzed with an aqueous acid solution to yield the intermediate alcohol.
-
Dehydration: The intermediate alcohol is subjected to dehydration, typically by heating with an acid catalyst, to form the double bond and yield this compound.
-
Purification: The final product is purified using standard techniques such as crystallization or chromatography.
In Vitro Muscarinic Receptor Binding Assay (General Protocol)
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing muscarinic receptors (e.g., CHO cells transfected with human muscarinic receptor subtypes) in a suitable buffer and centrifuge to isolate the cell membranes.
-
Radioligand Binding: Incubate the membrane preparations with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
dot
Caption: General workflow for a radioligand binding assay.
Conclusion
References
- 1. Buy this compound | 27574-24-9 [smolecule.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacity of chlorhydrate of this compound on Parkinsonian symptomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Preclinical Profile of Tropatepine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine, an anticholinergic agent, has carved a niche in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine receptors, thereby restoring the delicate balance of neurotransmitter activity in the brain.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic profile of this compound in various animal models, offering valuable insights for researchers and drug development professionals. Through a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside its mechanism of action and functional effects, this document aims to be an essential resource for furthering our understanding of this important therapeutic agent.
Pharmacokinetic Profile
The preclinical pharmacokinetic data for this compound remains largely limited in publicly available literature. However, key insights into its metabolic fate have been elucidated in rat models.
Metabolism and Excretion
Studies in rats have demonstrated that this compound undergoes extensive metabolism following oral administration.[3] After a high oral dose of 100 mg/kg, two major metabolites have been identified in the bile and urine: northis compound and This compound S-oxide .[3] This indicates that both N-demethylation and S-oxidation are significant metabolic pathways for this compound in this species. The extensive nature of this metabolism suggests a significant first-pass effect, which could influence the drug's oral bioavailability.
Table 1: Identified Metabolites of this compound in Rats
| Metabolite | Metabolic Reaction |
| Northis compound | N-demethylation |
| This compound S-oxide | S-oxidation |
Data sourced from Arnoux et al., 1988.[3]
Experimental Protocols: Pharmacokinetic Analysis
Determination of this compound and its Metabolites in Rat Biological Fluids
This protocol is based on the methodology described by Arnoux et al. (1988).[3]
-
Sample Collection: Bile and urine samples are collected from rats following oral administration of this compound hydrochloride.
-
Extraction:
-
A double extraction of the biological fluids is performed using hexane.
-
This is followed by a back-extraction into a hydrochloric acid solution to isolate the basic compounds, including this compound and its metabolites.
-
-
Chromatographic Separation:
-
The separation is achieved using a reversed-phase high-performance liquid chromatography (HPLC) column.
-
The mobile phase consists of a mixture of acetonitrile and a perchlorate buffer.
-
-
Detection:
-
Compounds are detected via UV spectrophotometry at a wavelength of 229 nm.
-
The reported detection limit for this method is approximately 15 ng/ml.[3]
-
-
Metabolite Identification:
-
Gas chromatography-mass spectrometry (GC-MS) is employed for the structural identification of the potential metabolites.
-
In Vivo Efficacy in Animal Models
This compound has demonstrated efficacy in preclinical models relevant to its clinical applications. Specifically, it has been shown to be effective against neuroleptic-induced extrapyramidal syndromes. Animal models commonly used to assess these effects include:
-
Haloperidol-Induced Catalepsy: This model is widely used to screen for drugs with the potential to induce or alleviate extrapyramidal side effects. Haloperidol, a typical antipsychotic, induces a state of immobility and rigidity in rodents, which can be quantified by measuring the time an animal maintains an imposed posture.
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Drugs that impair motor function will reduce the time spent on the rotarod.
Experimental Protocols: Pharmacodynamic Assessment
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration:
-
A baseline catalepsy score is often established before any drug administration.
-
Haloperidol is administered intraperitoneally (i.p.) at a dose known to induce catalepsy (e.g., 1-2 mg/kg).
-
This compound or vehicle is administered (e.g., i.p. or orally) at a specified time before or after the haloperidol injection.
-
-
Catalepsy Assessment:
-
At various time points after drug administration, catalepsy is assessed using the bar test.
-
The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both paws from the bar is recorded, with a predetermined cut-off time.
-
-
Data Analysis: The mean latency to step down is calculated for each treatment group and compared to assess the effect of this compound on haloperidol-induced catalepsy.
Workflow for Assessing Anti-Cataleptic Activity
Conclusion and Future Directions
The available preclinical data, primarily from rat models, indicate that this compound is extensively metabolized via N-demethylation and S-oxidation. Its pharmacodynamic profile is consistent with its clinical use as a muscarinic antagonist for the treatment of Parkinsonian symptoms. However, a significant gap exists in the literature regarding quantitative pharmacokinetic parameters and detailed dose-response relationships in various animal models.
Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Determining key parameters such as Cmax, Tmax, AUC, bioavailability, and tissue distribution in multiple species (e.g., mice, rats, dogs, and non-human primates) to better understand its ADME properties and inform dose selection for further non-clinical and clinical studies.
-
Quantitative Pharmacodynamic Studies: Establishing dose-response relationships and determining the potency (e.g., ED50) of this compound in validated animal models of Parkinson's disease and extrapyramidal symptoms.
-
Receptor Binding Affinity: Quantifying the binding affinity (Ki values) of this compound and its major metabolites for the different muscarinic receptor subtypes in various animal species to better understand its selectivity profile.
-
In Vivo Neurochemical Studies: Utilizing techniques like in vivo microdialysis to directly measure the effects of this compound on acetylcholine and dopamine levels in key brain regions like the striatum.
Addressing these knowledge gaps will provide a more complete and robust preclinical data package for this compound, facilitating further research and development efforts and ultimately contributing to its optimized clinical use.
References
- 1. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. admescope.com [admescope.com]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Tropatepine Hydrochloride in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Tropatepine hydrochloride in common research buffers. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines known physicochemical properties with established principles of pharmaceutical analysis to offer reliable estimates and detailed experimental protocols.
Introduction to this compound Hydrochloride
This compound hydrochloride is an anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] It functions by blocking muscarinic acetylcholine receptors in the central nervous system, thereby helping to restore the balance of neurotransmitter activity.[1] Its chemical structure features a dibenzothiepin moiety, contributing to its high lipophilicity.[3]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C22H24ClNS | [4] |
| Molecular Weight | 369.95 g/mol | [4] |
| pKa (Strongest Basic) | 9.37 | [5] |
| logP (octanol/water) | 5.47 | [5] |
| Chemical Structure | (1R,5S)-3-(6H-dibenzo[b,e]thiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride | [6] |
Predicted Solubility of this compound Hydrochloride
This compound is a basic compound with a pKa of 9.37, indicating that it is predominantly ionized at physiological pH.[5] As a hydrochloride salt, its solubility is expected to be pH-dependent, with greater solubility in acidic conditions where the molecule is protonated and exists as a more water-soluble cation. In neutral to alkaline buffers, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The high logP value further suggests poor intrinsic aqueous solubility of the free base.[5]
The following table provides estimated solubility values for this compound hydrochloride in common research buffers. These estimations are based on its physicochemical properties and the Henderson-Hasselbalch equation. Actual experimental values may vary.
Estimated Solubility of this compound Hydrochloride in Various Buffers:
| Buffer System | pH | Estimated Solubility (mg/mL) | Remarks |
| Citrate Buffer | 3.0 | > 10 | High solubility expected due to the acidic pH and the protonated state of the amine. |
| Citrate Buffer | 5.0 | > 10 | High solubility is still anticipated at this pH. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 | Reduced solubility is expected as the pH approaches the pKa of the compound, leading to a higher proportion of the less soluble free base. |
| Tris-HCl Buffer | 7.4 | 1 - 5 | Similar to PBS, solubility is likely to be limited by the formation of the free base. |
| Tris-HCl Buffer | 8.5 | < 1 | Solubility is expected to be low as the pH is closer to the pKa, favoring the un-ionized, lipophilic form. |
Experimental Protocol for Solubility Determination
This section outlines a detailed shake-flask method for the experimental determination of the equilibrium solubility of this compound hydrochloride.
Objective: To determine the equilibrium solubility of this compound hydrochloride in various buffer systems at a controlled temperature.
Materials:
-
This compound hydrochloride powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-HCl buffer, pH 7.4 and 8.5
-
Citrate buffer, pH 3.0 and 5.0
-
Deionized water
-
HPLC-grade methanol and acetonitrile
-
Formic acid (for mobile phase)
-
Scintillation vials or glass tubes with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
Procedure:
-
Buffer Preparation: Prepare each buffer solution to the desired pH and concentration.
-
Sample Preparation: Add an excess amount of this compound hydrochloride powder to separate vials containing a known volume (e.g., 5 mL) of each buffer. Ensure that a solid excess is visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the excess solid from the supernatant.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., a mixture of mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.
-
Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.
Solubility Determination Workflow
Stability of this compound Hydrochloride and Forced Degradation Studies
The stability of this compound hydrochloride in solution is influenced by factors such as pH, temperature, and light. As an anticholinergic agent with a complex structure, it may be susceptible to hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[7]
Hypothetical Stability Data of this compound Hydrochloride in Solution (1 mg/mL) after 7 days:
| Condition | Buffer | Remaining this compound HCl (%) | Observations |
| 4°C, Protected from light | PBS, pH 7.4 | > 98% | Likely stable under refrigerated conditions. |
| 25°C, Protected from light | PBS, pH 7.4 | 90 - 95% | Minor degradation may occur at room temperature over time. |
| 40°C, Protected from light | PBS, pH 7.4 | 70 - 80% | Significant thermal degradation is expected. |
| 25°C, Exposed to light | PBS, pH 7.4 | 85 - 90% | Potential for photolytic degradation. |
| 40°C, Acidic (pH 2) | 0.01 N HCl | > 95% | Expected to be relatively stable under acidic conditions. |
| 40°C, Alkaline (pH 10) | 0.01 N NaOH | < 70% | Significant degradation is likely due to base-catalyzed hydrolysis. |
| 25°C, Oxidative | 3% H2O2 in water | < 80% | The sulfur atom in the dibenzothiepin ring is a potential site for oxidation. |
Experimental Protocol for Forced Degradation Studies
This protocol describes a general approach for conducting forced degradation studies on this compound hydrochloride to identify potential degradation pathways and to develop a stability-indicating HPLC method.
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl) solutions (0.1 N and 1 N)
-
Sodium hydroxide (NaOH) solutions (0.1 N and 1 N)
-
Hydrogen peroxide (H2O2) solution (3% and 30%)
-
Deionized water
-
HPLC-grade solvents
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC-UV/PDA or HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water/methanol mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat one set of samples at 60°C for a specified time (e.g., 2, 4, 8, 24 hours) and keep another set at room temperature.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Treat the samples as described for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and 30% H2O2 in separate vials. Keep the samples at room temperature for a specified time.
-
Thermal Degradation: Place vials containing the stock solution in a heating block at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Photolytic Degradation: Expose vials containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity. HPLC-MS can be used for the identification of degradation products.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN110161149B - Method for detecting impurity a-tropine in tropisetron hydrochloride injection - Google Patents [patents.google.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying Potential Off-Target Effects of Tropatepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is an anticholinergic agent utilized primarily for its antiparkinsonian properties.[1][2] Its therapeutic effects are attributed to its action as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] While effective in managing extrapyramidal symptoms, the non-selectivity of this compound for mAChR subtypes (M1, M2, M3, M4, and M5) contributes to its side-effect profile. Furthermore, like any small molecule, this compound has the potential to interact with unintended biological targets, leading to off-target effects. Understanding and characterizing these off-target interactions is a critical component of preclinical safety assessment and can provide valuable insights into potential adverse drug reactions and opportunities for drug repurposing.
This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the potential off-target effects of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute a thorough off-target profiling strategy. This guide includes a summary of this compound's known pharmacology, detailed experimental protocols for key off-target screening assays, and visual representations of relevant signaling pathways and experimental workflows.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. It is known to be a non-selective antagonist, interacting with M1, M2, and M3 receptor subtypes, which are coupled to different G-protein signaling pathways.
-
M1 and M3 Receptors: These receptors primarily couple through Gq/11 proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
M2 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The non-selective nature of this compound's interaction with these receptors underlies both its therapeutic efficacy in conditions like Parkinson's disease and its characteristic anticholinergic side effects, such as dry mouth, blurred vision, and constipation.
Quantitative Analysis of this compound's Binding Affinity
A crucial aspect of understanding a drug's potential for off-target effects is to quantify its binding affinity to a wide range of biological targets. This is typically achieved through in vitro screening against panels of receptors, ion channels, enzymes, and transporters.
Disclaimer: The following tables present hypothetical off-target binding data for this compound for illustrative purposes. As of the last update, comprehensive public data on this compound's off-target screening is not available. The data presented here is intended to demonstrate how such information would be structured and interpreted.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Muscarinic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| Muscarinic M1 | [3H]-Pirenzepine | CHO-K1 cells | 5.2 |
| Muscarinic M2 | [3H]-AF-DX 384 | Rat heart | 8.9 |
| Muscarinic M3 | [3H]-4-DAMP | Human salivary gland | 3.5 |
| Muscarinic M4 | [3H]-Pirenzepine | Striatum | 12.7 |
| Muscarinic M5 | [3H]-4-DAMP | Transfected cells | 7.1 |
Table 2: Hypothetical Off-Target Profile of this compound from a Safety Screening Panel
| Target Class | Target | Assay Type | % Inhibition @ 10 µM | IC50 (µM) |
| GPCRs | Adrenergic α1A | Radioligand Binding | 65% | 8.2 |
| Adrenergic α2A | Radioligand Binding | 42% | >10 | |
| Dopamine D2 | Radioligand Binding | 58% | 9.5 | |
| Serotonin 5-HT2A | Radioligand Binding | 72% | 5.1 | |
| Histamine H1 | Radioligand Binding | 85% | 2.3 | |
| Opioid μ | Radioligand Binding | 15% | >10 | |
| Ion Channels | hERG | Patch Clamp | 35% | >10 |
| Nav1.5 | Patch Clamp | 28% | >10 | |
| Cav1.2 | Patch Clamp | 18% | >10 | |
| Enzymes | COX-1 | Enzyme Inhibition | 12% | >10 |
| COX-2 | Enzyme Inhibition | 8% | >10 | |
| MAO-A | Enzyme Inhibition | 25% | >10 | |
| Transporters | SERT | Radioligand Binding | 48% | >10 |
| NET | Radioligand Binding | 35% | >10 | |
| DAT | Radioligand Binding | 55% | 9.8 |
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects involves a tiered approach, starting with broad screening panels and progressing to more detailed functional and phenotypic assays for any identified "hits."
Radioligand Binding Assays for Off-Target Identification
Radioligand binding assays are a high-throughput method to assess the ability of a test compound to displace a radiolabeled ligand from its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Test compound: this compound
-
Radiolabeled ligands specific for each target
-
Membrane preparations from cells or tissues expressing the target of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
Unlabeled competing ligand for determination of non-specific binding
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for initial screening is 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and either assay buffer (for total binding), a saturating concentration of an unlabeled specific ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine if a test compound interferes with the catalytic activity of an enzyme.
Objective: To assess the inhibitory potential of this compound against a panel of clinically relevant enzymes.
Materials:
-
Test compound: this compound
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer specific for the enzyme's optimal activity
-
Detection reagents to measure substrate consumption or product formation (e.g., chromogenic, fluorogenic, or luminescent)
-
96- or 384-well microplates
-
Microplate reader
Protocol:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound and solutions of the enzyme and substrate in the appropriate assay buffer.
-
Assay Reaction: In a microplate, add the enzyme and varying concentrations of this compound. Allow for a pre-incubation period if necessary.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Detection: Stop the reaction (if necessary) and add the detection reagents. Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Functional Cell-Based Assays
Functional assays are essential to determine whether the binding of a compound to an off-target results in a functional consequence (i.e., agonism or antagonism).
Objective: To characterize the functional activity of this compound at off-target GPCRs identified in binding assays.
Materials:
-
Cell lines stably or transiently expressing the off-target receptor of interest
-
Cell culture medium and supplements
-
Test compound: this compound
-
Known agonist and antagonist for the receptor (for control purposes)
-
Assay kits for measuring second messengers (e.g., cAMP, IP1, or intracellular Ca2+)
-
Microplate reader or fluorescence imaging system
Protocol (Example for a Gs-coupled receptor):
-
Cell Culture: Culture the cells expressing the receptor of interest in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist for the receptor.
-
Incubation: Incubate the cells for a specified time at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: To assess antagonist activity, plot the response (cAMP levels) against the agonist concentration in the presence of different fixed concentrations of this compound to generate a Schild plot and determine the pA2 value. To assess agonist activity, plot the response against the this compound concentration to determine the EC50 and Emax values.
High-Content Phenotypic Screening
High-content screening (HCS) provides an unbiased approach to identify potential off-target effects by analyzing multiple cellular parameters simultaneously.
Objective: To identify unexpected cellular phenotypes induced by this compound treatment.
Materials:
-
A diverse panel of human cell lines representing different tissues and disease states
-
High-content imaging system
-
Fluorescent dyes or antibodies to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria)
-
Image analysis software
Protocol:
-
Cell Plating and Treatment: Plate the selected cell lines in multi-well imaging plates and treat them with a range of this compound concentrations.
-
Staining: After a defined incubation period, fix and permeabilize the cells and stain them with a cocktail of fluorescent dyes or antibodies.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use image analysis software to segment the images and extract a large number of quantitative features from each cell, such as morphology, intensity, and texture measurements for each labeled component.
-
Data Analysis: Compare the feature profiles of this compound-treated cells to those of vehicle-treated control cells. Use statistical methods and machine learning algorithms to identify significant phenotypic changes and to cluster compounds with similar phenotypic fingerprints.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the off-target profiling of this compound.
Signaling Pathways
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: High-Content Phenotypic Screening Workflow.
Conclusion
The identification of potential off-target effects is an indispensable component of modern drug discovery and development. For a compound like this compound, with a known non-selective primary pharmacology, a thorough investigation into its broader interaction profile is paramount for a comprehensive understanding of its safety and potential for repositioning. This technical guide has provided a framework for such an investigation, outlining the key experimental methodologies and data interpretation strategies. By employing a combination of in vitro binding and functional assays, alongside unbiased phenotypic screening, researchers can build a detailed off-target profile for this compound. This knowledge will not only aid in mitigating potential risks but also in uncovering novel therapeutic opportunities, ultimately contributing to the development of safer and more effective medicines.
References
An In-Depth Technical Guide to Dose-Response Studies of Tropatepine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tropatepine
This compound is an anticholinergic drug primarily used in the treatment of Parkinson's disease and to manage extrapyramidal side effects induced by antipsychotic medications.[1] Its therapeutic effects are attributed to its action as a non-selective muscarinic acetylcholine receptor antagonist. By blocking these receptors, this compound helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in Parkinson's disease and other extrapyramidal disorders.[1] The KEGG DRUG database identifies its target as the muscarinic acetylcholine receptors (CHRM).
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions by competitively inhibiting the binding of the neurotransmitter acetylcholine to its muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and as a non-selective antagonist, this compound is expected to interact with several of these subtypes. The blockade of M1 receptors in the striatum is thought to be a key mechanism for alleviating extrapyramidal symptoms.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism by this compound
Preclinical Models and Experimental Protocols
The following sections detail the experimental protocols for preclinical models relevant to the study of this compound's dose-response effects. These models are widely used to assess the efficacy of drugs for Parkinson's disease and drug-induced extrapyramidal symptoms.
This model is a standard method for evaluating the potential of a compound to induce or alleviate extrapyramidal side effects. Haloperidol, a typical antipsychotic, induces catalepsy, a state of motor immobility, which can be reversed by anticholinergic agents.
Experimental Workflow for Haloperidol-Induced Catalepsy Study
Detailed Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound hydrochloride is dissolved in saline.
-
Haloperidol is dissolved in a vehicle of saline with a few drops of glacial acetic acid.
-
Administration is typically via intraperitoneal (i.p.) injection.
-
-
Procedure:
-
Animals are randomly assigned to treatment groups (e.g., Vehicle + Haloperidol, this compound (Dose 1) + Haloperidol, this compound (Dose 2) + Haloperidol, etc.).
-
This compound or vehicle is administered 30-60 minutes prior to haloperidol.
-
Haloperidol (e.g., 1-2 mg/kg) is administered.
-
Catalepsy is assessed at various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes).
-
Bar Test: The rat's forepaws are placed on a horizontal bar (e.g., 9 cm high). The latency to remove both paws from the bar is recorded, with a cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The mean latency to descend is calculated for each group at each time point. Data can be analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests. An ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Reserpine depletes monoamines (dopamine, norepinephrine, and serotonin) in the brain, leading to a state of akinesia and rigidity that models parkinsonian symptoms. Anticholinergic drugs can partially reverse these motor deficits.
Detailed Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6) or rats.
-
Housing: As described for the catalepsy model.
-
Drug Administration:
-
Reserpine is dissolved in a suitable vehicle and administered i.p. or subcutaneously (s.c.).
-
This compound is administered as previously described.
-
-
Procedure:
-
A single high dose of reserpine (e.g., 2-5 mg/kg, i.p.) is administered.
-
Motor deficits typically develop over several hours and peak around 12-24 hours post-injection.
-
At the time of peak motor impairment, animals are treated with this compound or vehicle.
-
Motor activity is assessed using various tests at different time points after this compound administration.
-
-
Behavioral Assessments:
-
Open Field Test: Assesses general locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 5-10 minutes).
-
Rotarod Test: Measures motor coordination and balance by recording the latency to fall from a rotating rod.
-
Bar Test for Akinesia: Similar to the catalepsy test, measures the time the animal remains in an imposed posture.
-
-
Data Analysis: Data from each behavioral test are analyzed separately using ANOVA followed by post-hoc tests to compare treatment groups.
Data Presentation
The following tables are templates for presenting quantitative data from the proposed dose-response studies of this compound.
Table 1: Dose-Response Effect of this compound on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency to Descend (seconds) ± SEM |
| Time Post-Haloperidol | |||
| 30 min | |||
| Vehicle + Haloperidol (1 mg/kg) | - | 10 | Data Not Available |
| This compound + Haloperidol (1 mg/kg) | 1.0 | 10 | Data Not Available |
| This compound + Haloperidol (1 mg/kg) | 3.0 | 10 | Data Not Available |
| This compound + Haloperidol (1 mg/kg) | 10.0 | 10 | Data Not Available |
Table 2: Dose-Response Effect of this compound on Motor Activity in Reserpine-Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Open Field: Total Distance (cm) ± SEM | Rotarod: Latency to Fall (s) ± SEM |
| Vehicle + Reserpine (2 mg/kg) | - | 10 | Data Not Available | Data Not Available |
| This compound + Reserpine (2 mg/kg) | 1.0 | 10 | Data Not Available | Data Not Available |
| This compound + Reserpine (2 mg/kg) | 3.0 | 10 | Data Not Available | Data Not Available |
| This compound + Reserpine (2 mg/kg) | 10.0 | 10 | Data Not Available | Data Not Available |
Table 3: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |
| M1 | Data Not Available | |||
| M2 | Data Not Available | |||
| M3 | Data Not Available | |||
| M4 | Data Not Available | |||
| M5 | Data Not Available |
Ki (inhibition constant) is a measure of the affinity of a drug for a receptor. A lower Ki value indicates a higher affinity.
Conclusion
This technical guide provides a robust framework for conducting preclinical dose-response studies of this compound. While specific data for this compound is sparse in the literature, the detailed experimental protocols for haloperidol-induced catalepsy and reserpine-induced akinesia offer validated methods to generate such data. The provided templates for data presentation and visualizations are intended to guide researchers in the systematic evaluation of this compound's preclinical pharmacology. Further research is warranted to elucidate the precise dose-dependent effects and receptor binding profile of this compound, which will be invaluable for its continued clinical application and the development of novel anticholinergic therapies.
References
Methodological & Application
Application Notes and Protocols for Tropatepine in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] Muscarinic receptors are G-protein coupled receptors that are widely distributed in the central nervous system (CNS) and play a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity. By blocking these receptors, this compound can be a valuable tool to investigate the role of cholinergic signaling in various brain circuits. These application notes provide a comprehensive protocol for utilizing this compound in brain slice electrophysiology experiments.
Disclaimer: Specific quantitative data on the effects of this compound in brain slice electrophysiology is limited in publicly available literature. The following protocols and expected outcomes are based on the known pharmacology of non-selective muscarinic antagonists and general principles of brain slice electrophysiology. Researchers should perform concentration-response experiments to determine the optimal concentration for their specific application.
Mechanism of Action
This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). In the CNS, these receptors are involved in a variety of signaling pathways that regulate neuronal function. For example, M1, M3, and M5 receptors are typically coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades that can modulate ion channel activity and neuronal excitability. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization. By blocking these receptors, this compound can inhibit both the excitatory and inhibitory effects of acetylcholine and other muscarinic agonists.
Signaling pathway of this compound as a muscarinic antagonist.
Data Presentation
Due to the lack of specific published data for this compound in brain slice electrophysiology, the following tables provide expected effects and concentration ranges based on data from other non-selective muscarinic antagonists like atropine. These values should be used as a starting point for experimental design.
Table 1: Expected Electrophysiological Effects of this compound
| Parameter | Expected Effect | Rationale |
| Spontaneous Firing Rate | Increase or Decrease | Blockade of tonic muscarinic receptor activation can alter resting membrane potential and neuronal excitability. The direction of the effect will depend on the dominant muscarinic receptor subtype and the endogenous cholinergic tone in the specific brain region and cell type under investigation. |
| Evoked Excitatory Postsynaptic Potentials (EPSPs) | Increase or No Change | Blockade of presynaptic M2/M4 autoreceptors can enhance neurotransmitter release. Blockade of postsynaptic muscarinic receptors may have little direct effect on fast glutamatergic transmission. |
| Evoked Inhibitory Postsynaptic Potentials (IPSPs) | Decrease or No Change | Blockade of muscarinic receptors on inhibitory interneurons could alter their activity, leading to changes in GABAergic transmission. |
| Membrane Potential | Depolarization or Hyperpolarization | Dependent on the balance of tonic M1-like (depolarizing) and M2-like (hyperpolarizing) receptor activation at rest. |
| Input Resistance | Increase | Blockade of tonically active potassium channels (e.g., M-current) that are modulated by muscarinic receptors can increase input resistance. |
Table 2: Estimated Concentration Ranges for this compound in Brain Slice Electrophysiology
| Application | Estimated Concentration Range (µM) | Notes |
| General Muscarinic Blockade | 1 - 10 | This range is likely sufficient to block the majority of muscarinic receptor activity. |
| Concentration-Response Studies | 0.01 - 100 | A wide range should be tested to determine the EC50 for the desired effect in the specific preparation. |
| Receptor Subtype Specificity | Not Applicable | This compound is non-selective. |
Experimental Protocols
Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Workflow for acute brain slice preparation.
Materials:
-
Slicing Artificial Cerebrospinal Fluid (aCSF): (in mM) 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Recording aCSF: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Vibratome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated slicing aCSF.
-
Mount the brain on the vibratome stage.
-
Cut slices of the desired thickness (typically 300-400 µm) in ice-cold, oxygenated slicing aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated slicing aCSF at 32-34°C for 30 minutes.
-
Allow the slices to acclimatize to room temperature in oxygenated recording aCSF for at least 1 hour before recording.
Electrophysiological Recording
This protocol outlines the general procedure for whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Pipette puller
-
Recording chamber
-
Perfusion system
-
Intracellular Solution (K-gluconate based for current-clamp): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity adjusted to ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Under visual guidance, approach a neuron in the desired brain region.
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning experimental recordings.
-
Establish a stable baseline recording for at least 10 minutes.
-
Bath-apply this compound at the desired concentration and record the effects on neuronal activity.
-
After the experiment, wash out the drug to observe for recovery of the baseline activity.
Experimental workflow for electrophysiological recording with this compound.
Troubleshooting
-
No effect of this compound:
-
Verify drug concentration and solution stability. Prepare fresh stock solutions regularly.
-
Consider the level of endogenous cholinergic tone. In some slice preparations, the endogenous release of acetylcholine may be low. The effects of a competitive antagonist will be more apparent in the presence of a muscarinic agonist. Consider co-application with an agonist like carbachol.
-
Check the health of the brain slices. Poor slice health can lead to a lack of responsiveness.
-
-
Inconsistent results:
-
Ensure consistent slice quality and recording location. Small variations in the slice preparation or the exact location of the recording can lead to different results.
-
Maintain a stable recording environment. Fluctuations in temperature or perfusion rate can affect neuronal activity.
-
Conclusion
This compound is a useful pharmacological tool for investigating the role of muscarinic cholinergic signaling in the brain. By following the protocols outlined in these application notes, researchers can effectively utilize this compound in brain slice electrophysiology experiments to dissect the contribution of the cholinergic system to neuronal function. Due to the limited availability of specific data for this compound, it is imperative to perform careful concentration-response studies to validate its effects in the experimental system of interest.
References
Application Notes and Protocols for In Vivo Microdialysis with Tropatepine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a non-selective muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects are primarily attributed to its anticholinergic properties, which help to restore the balance between the cholinergic and dopaminergic systems in the brain.[1][3] In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[4] This document provides a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of this compound administration on acetylcholine and dopamine levels in the rat striatum, a key brain region involved in motor control.
Mechanism of Action
This compound functions by blocking muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the action of the neurotransmitter acetylcholine.[1][2] There are five subtypes of muscarinic receptors (M1-M5), and this compound is a non-selective antagonist, meaning it can bind to multiple subtypes.[1] By blocking these receptors, particularly in the striatum, this compound can modulate the release of both acetylcholine and dopamine, which is crucial for understanding its therapeutic effects in movement disorders.
Data Presentation
The following tables summarize expected quantitative data from an in vivo microdialysis experiment investigating the effect of this compound on striatal acetylcholine and dopamine levels. The data is hypothetical but based on published findings for other non-selective muscarinic antagonists like scopolamine and atropine.
Table 1: Effect of Intraperitoneal (i.p.) Administration of this compound on Extracellular Acetylcholine Levels in the Rat Striatum
| Time Post-Injection (minutes) | Acetylcholine (% of Baseline ± SEM) |
| -40 to 0 (Baseline) | 100 ± 5 |
| 0 to 20 | 125 ± 8 |
| 20 to 40 | 185 ± 12 |
| 40 to 60 | 190 ± 15 |
| 60 to 80 | 160 ± 11 |
| 80 to 100 | 130 ± 7 |
| 100 to 120 | 110 ± 6 |
Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Extracellular Dopamine Levels in the Rat Striatum
| Time Post-Injection (minutes) | Dopamine (% of Baseline ± SEM) |
| -40 to 0 (Baseline) | 100 ± 6 |
| 0 to 20 | 105 ± 5 |
| 20 to 40 | 110 ± 7 |
| 40 to 60 | 115 ± 8 |
| 60 to 80 | 108 ± 6 |
| 80 to 100 | 102 ± 5 |
| 100 to 120 | 98 ± 4 |
Experimental Protocols
Animal Model and Surgical Procedure
-
Animal Model: Adult male Wistar rats (250-300g) are commonly used for striatal microdialysis studies.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
-
Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the brain, targeting the striatum. The coordinates for the striatum are approximately: AP +1.0 mm, ML ±2.5 mm from bregma, and DV -3.0 mm from the skull surface. The incisor bar should be set at -3.3 mm.
-
Securing the Cannula: The guide cannula is secured to the skull using dental cement and jeweler's screws.
-
Post-operative Care: Administer post-operative analgesics and allow the animals to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, handle the animals and place them in the microdialysis testing chamber for a period of habituation (e.g., 1-2 hours).
-
Probe Insertion: Gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump. A common aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2. To measure acetylcholine, an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) is often included in the perfusate to prevent its rapid degradation.
-
Stabilization: Allow the system to stabilize for at least 60-90 minutes before collecting baseline samples.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation. Collect at least three stable baseline samples before drug administration.
This compound Administration
-
Systemic Administration: this compound can be administered systemically via intraperitoneal (i.p.) injection. A dose comparable to other anticholinergics used in similar studies, such as scopolamine (0.5 mg/kg), would be a suitable starting point for dose-response investigations.[5] The drug should be dissolved in a sterile saline solution.
-
Reverse Dialysis: Alternatively, this compound can be administered locally into the striatum via reverse dialysis.[4] This involves dissolving this compound in the aCSF perfusion solution at a known concentration (e.g., 10-100 µM) and perfusing it through the microdialysis probe.
Sample Analysis
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): The collected dialysate samples are analyzed to quantify the concentrations of acetylcholine and dopamine. This is typically done using HPLC coupled with ECD.
-
Chromatographic Conditions: Specific columns and mobile phases are used to separate acetylcholine and dopamine. The electrochemical detector is set at an optimal potential to oxidize the neurotransmitters, generating an electrical signal proportional to their concentration.
-
Data Analysis: The concentration of each neurotransmitter in the dialysate is calculated by comparing the peak areas to those of known standards. The results are typically expressed as a percentage of the baseline levels.
Visualizations
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
References
- 1. Effect of anticholinergic drugs on striatal acetylcholine release and motor activity in freely moving rats studied by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine-acetylcholine interaction in the striatum studied by microdialysis in the awake rat: some methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic Neuronal Modulation Alters Dopamine D2Receptor Availability In Vivo by Regulating Receptor Affinity Induced by Facilitated Synaptic Dopamine Turnover: Positron Emission Tomography Studies with Microdialysis in the Conscious Monkey Brain | Journal of Neuroscience [jneurosci.org]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of scopolamine on extracellular acetylcholine levels in neostriatum and nucleus accumbens measured in vivo: possible interaction with aversive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tropatepine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a synthetic anticholinergic agent, primarily known for its activity as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It is structurally classified as a dibenzothiepin derivative.[3] While its traditional application lies in the management of Parkinsonian syndromes, its role as a modulator of muscarinic signaling makes it a compound of interest for in vitro studies across various research areas, including neuroscience and oncology.[4] Muscarinic receptors, particularly the M3 subtype, are implicated in numerous cellular processes such as proliferation, migration, and survival, and their dysregulation has been linked to the progression of several cancers.[5]
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, including detailed protocols for solution preparation, cell viability assays, and illustrative data to guide experimental design.
Chemical Properties and Solubility
A clear understanding of this compound's chemical properties is fundamental for its effective use in cell culture.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃NS | [2] |
| Molecular Weight | 333.49 g/mol | [2] |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in DMSO and Methanol | [2] |
Note: For preparing stock solutions, it is recommended to use the batch-specific molecular weight provided on the product vial.
Preparation of this compound Solutions
Accurate preparation of this compound solutions is critical for reproducible experimental results. The following protocols outline the steps for preparing stock and working solutions.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound (assuming a molecular weight of 333.49 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Table for Preparing Common Stock Solution Concentrations:
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.333 mg |
| 5 mM | 1.667 mg |
| 10 mM | 3.335 mg |
| 20 mM | 6.670 mg |
Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to ensure compound stability and activity.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on cell viability. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
Illustrative Data on Cell Viability
The following table presents hypothetical data on the effect of this compound on the viability of two common cancer cell lines after 48 hours of treatment. This data is for illustrative purposes only and should be experimentally determined for the cell line of interest.
| This compound Concentration (µM) | HeLa (Cervical Cancer) % Viability (Mean ± SD) | A549 (Lung Cancer) % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 4.5 | 98 ± 3.9 |
| 5 | 82 ± 6.1 | 88 ± 5.3 |
| 10 | 65 ± 5.8 | 75 ± 6.2 |
| 25 | 48 ± 4.9 | 55 ± 5.1 |
| 50 | 25 ± 3.7 | 32 ± 4.3 |
| 100 | 12 ± 2.5 | 18 ± 3.1 |
Note: IC₅₀ values are typically in the micromolar range for many therapeutic compounds in cancer cell lines.[6]
Signaling Pathways and Visualizations
This compound acts as a muscarinic antagonist. The M3 muscarinic receptor, a Gq-coupled protein, is a key target. Its activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are involved in smooth muscle contraction and glandular secretion.[7][8] By blocking this receptor, this compound inhibits these downstream signaling events.
Troubleshooting and Considerations
-
Compound Precipitation: If this compound precipitates upon dilution into aqueous culture medium, ensure the stock solution is added to the medium with gentle agitation. Pre-warming the medium to 37°C can also help. The final DMSO concentration should be kept low.
-
Cell Line Variability: Different cell lines will exhibit varying sensitivities to this compound. It is essential to perform dose-response and time-course experiments for each new cell line.
-
Stability in Media: The stability of this compound in cell culture media at 37°C has not been extensively reported. For long-term experiments, it is advisable to replace the media with freshly prepared this compound working solutions every 24-48 hours.
-
Off-Target Effects: As a non-selective muscarinic antagonist, this compound may interact with other muscarinic receptor subtypes (M1, M2, M4, M5), which could lead to complex cellular responses. Consider using cell lines with known muscarinic receptor expression profiles or employing selective antagonists for other subtypes as controls.
Conclusion
These application notes provide a foundational guide for the use of this compound in cell culture experiments. By following the detailed protocols for solution preparation and cell viability assessment, and by considering the provided illustrative data and signaling pathway information, researchers can effectively design and execute experiments to investigate the in vitro effects of this muscarinic antagonist. Due to the limited availability of specific in vitro data for this compound, careful optimization of experimental conditions is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. youtube.com [youtube.com]
- 4. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for Rapid Post-mortem Cell Culture of Diffuse Intrinsic Pontine Glioma (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Application of Tropatepine in Rodent Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is an anticholinergic agent classified as a muscarinic antagonist.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which leads to a reduction in cholinergic activity.[3] In the context of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, there is a resulting imbalance between the dopaminergic and cholinergic systems.[4] By antagonizing muscarinic receptors, particularly M1, M2, and M3 subtypes, this compound helps to rebalance this disrupted neurotransmitter system, thereby alleviating some of the motor symptoms associated with the disease.[3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established rodent models of Parkinson's disease.
Mechanism of Action
This compound functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][3] In the basal ganglia, a group of subcortical nuclei critical for motor control, dopamine and acetylcholine have opposing effects. The degeneration of dopaminergic neurons in Parkinson's disease leads to a relative overactivity of the cholinergic system. This compound counteracts this by blocking the action of acetylcholine on its receptors, thereby helping to restore the balance of neurotransmission in the striatum.[4] This mechanism is particularly effective in mitigating symptoms such as tremor and rigidity.
Signaling Pathway
The therapeutic effect of this compound in Parkinson's disease is primarily mediated through its modulation of the direct and indirect pathways of the basal ganglia. An imbalance in dopaminergic and cholinergic signaling disrupts the normal functioning of these pathways. This compound, by blocking muscarinic receptors on striatal medium spiny neurons, helps to normalize the output of the basal ganglia to the motor cortex.
Caption: Cholinergic-Dopaminergic Imbalance and this compound's Mechanism.
Rodent Models of Parkinson's Disease
Several well-established rodent models are utilized to mimic the pathological and behavioral features of Parkinson's disease. The choice of model often depends on the specific aspects of the disease being investigated.
Neurotoxin-Based Models:
-
6-Hydroxydopamine (6-OHDA) Model: This is a classic and widely used model where the neurotoxin 6-OHDA is stereotaxically injected into the substantia nigra or the medial forebrain bundle of one hemisphere, leading to a unilateral lesion of the nigrostriatal pathway.[5][6] This unilateral lesion allows for the assessment of motor asymmetry.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: MPTP is a proneurotoxin that, once metabolized, selectively destroys dopaminergic neurons.[5][6] It can be administered systemically to produce bilateral parkinsonian features. Mice are particularly sensitive to MPTP.[7]
-
Rotenone Model: Rotenone is a pesticide that inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and dopaminergic cell death.[8][9] Chronic systemic administration in rats can produce features that closely mimic human Parkinson's disease, including the formation of α-synuclein aggregates.[5][10]
Genetic Models:
-
These models involve the genetic manipulation of genes associated with familial forms of Parkinson's disease, such as those encoding α-synuclein (SNCA) or Leucine-Rich Repeat Kinase 2 (LRRK2).[8][11] While they provide insights into the genetic underpinnings of the disease, many do not exhibit the profound and progressive neurodegeneration seen in neurotoxin models.[11]
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in common rodent models of Parkinson's disease.
Protocol 1: Evaluation of this compound in the 6-OHDA-Lesioned Rat Model
Objective: To assess the ability of this compound to alleviate motor deficits in a unilateral model of Parkinson's disease.
Experimental Workflow:
Caption: Workflow for 6-OHDA Model Experiment.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Apomorphine
-
This compound
-
Vehicle (e.g., saline or DMSO)
-
Stereotaxic apparatus
-
Behavioral testing equipment (rotometer, cylinder, rotarod)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Pre-Lesion Training: Train the rats on the rotarod and cylinder test to establish baseline performance.
-
6-OHDA Lesioning:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
Post-Lesion Confirmation: Two weeks after surgery, confirm the lesion by administering apomorphine (0.5 mg/kg, s.c.) and measuring contralateral rotations. A stable rotation rate of >5 rotations per minute indicates a successful lesion.
-
Drug Treatment:
-
Divide the lesioned rats into groups: Vehicle control and this compound treatment groups (e.g., 1, 5, and 10 mg/kg, i.p. or oral gavage).
-
Administer the respective treatments daily for a specified period (e.g., 14 days).
-
-
Behavioral Assessments:
-
Cylinder Test: Assess forelimb use asymmetry. Place the rat in a transparent cylinder and count the number of left, right, and bilateral wall touches.
-
Rotarod Test: Evaluate motor coordination and balance. Measure the latency to fall from a rotating rod.
-
-
Histological Analysis: At the end of the treatment period, perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.
Protocol 2: Assessment of this compound in the MPTP-Induced Mouse Model
Objective: To evaluate the neuroprotective and symptomatic effects of this compound in a bilateral model of parkinsonism.
Experimental Workflow:
Caption: Workflow for MPTP Model Experiment.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound
-
Vehicle
-
Behavioral testing equipment (open field arena, pole test apparatus)
-
HPLC system for neurotransmitter analysis
Procedure:
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Drug Treatment:
-
Begin this compound treatment (e.g., 1, 5, 10 mg/kg, i.p. or oral gavage) either before (neuroprotective paradigm) or after (symptomatic relief paradigm) MPTP administration.
-
Continue treatment daily for 7-14 days.
-
-
Behavioral Testing (7 days post-MPTP):
-
Open Field Test: Measure locomotor activity (total distance traveled, rearing frequency).
-
Pole Test: Assess bradykinesia by measuring the time taken to turn and descend a vertical pole.
-
-
Neurochemical Analysis: At the end of the study, dissect the striatum and measure dopamine and its metabolite levels using HPLC-ECD.
Data Presentation
The following tables present hypothetical but expected quantitative data from the described experiments.
Table 1: Effect of this compound on Motor Function in 6-OHDA-Lesioned Rats
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Cylinder Test (% contralateral forelimb use) | Rotarod Latency to Fall (seconds) |
| Sham Control | 0.5 ± 0.2 | 48.5 ± 3.2 | 185.6 ± 12.3 |
| 6-OHDA + Vehicle | 8.2 ± 1.5 | 15.2 ± 2.8 | 65.4 ± 8.9 |
| 6-OHDA + this compound (1 mg/kg) | 6.5 ± 1.1 | 25.8 ± 3.5 | 92.1 ± 10.1 |
| 6-OHDA + this compound (5 mg/kg) | 4.1 ± 0.9 | 38.9 ± 4.1 | 135.7 ± 11.5 |
| 6-OHDA + this compound (10 mg/kg) | 3.2 ± 0.7 | 42.1 ± 3.8 | 150.3 ± 13.2 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to 6-OHDA + Vehicle group.
Table 2: Neuroprotective and Symptomatic Effects of this compound in MPTP-Treated Mice
| Treatment Group | Open Field (Total Distance, cm) | Pole Test (Time to descend, s) | Striatal Dopamine (ng/mg tissue) |
| Saline + Vehicle | 3500 ± 250 | 10.5 ± 1.2 | 15.2 ± 1.8 |
| MPTP + Vehicle | 1200 ± 180 | 28.3 ± 3.5 | 4.8 ± 0.9 |
| MPTP + this compound (5 mg/kg, pre-treatment) | 2100 ± 210 | 18.9 ± 2.8 | 8.5 ± 1.1 |
| MPTP + this compound (5 mg/kg, post-treatment) | 1850 ± 190 | 20.1 ± 3.1* | 5.1 ± 0.8 |
*Data are presented as mean ± SEM. p < 0.05 compared to MPTP + Vehicle group.
Conclusion
This compound, as a muscarinic antagonist, holds therapeutic potential for the management of Parkinson's disease symptoms. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound in validated rodent models of the disease. Such studies are crucial for elucidating the precise therapeutic window, dose-response relationships, and long-term efficacy of this compound in a research and drug development setting.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. conductscience.com [conductscience.com]
- 6. criver.com [criver.com]
- 7. Parkinson's Disease Animal Models [labome.com]
- 8. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. transpharmation.com [transpharmation.com]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. Role of rodent models in advancing precision medicine for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Tropatepine on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are attributed to its anticholinergic properties, where it blocks the action of acetylcholine at muscarinic receptors.[4][5] Muscarinic receptors, a family of five G-protein coupled receptor subtypes (M1-M5), are implicated in a wide array of physiological functions, making them critical targets for drug development. Understanding the binding characteristics of compounds like this compound to these receptor subtypes is paramount for elucidating its pharmacological profile and guiding further drug development.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the five human muscarinic receptor subtypes (M1-M5). Additionally, it outlines the associated signaling pathways and experimental workflows.
Data Presentation
A comprehensive understanding of a ligand's interaction with multiple receptor subtypes requires a clear and concise presentation of its binding affinity. The following table provides a template for summarizing the equilibrium dissociation constants (Ki) of this compound for each of the five muscarinic receptor subtypes.
Note: Extensive literature searches did not yield specific publicly available Ki or IC50 values for this compound across the five muscarinic receptor subtypes. The table below is a template that should be populated with experimentally determined values.
| Receptor Subtype | Radioligand | This compound Ki (nM) | Hill Slope (nH) |
| M1 | [³H]-NMS | Data not available | Data not available |
| M2 | [³H]-NMS | Data not available | Data not available |
| M3 | [³H]-NMS | Data not available | Data not available |
| M4 | [³H]-NMS | Data not available | Data not available |
| M5 | [³H]-NMS | Data not available | Data not available |
Table 1: Template for this compound Binding Affinity at Human Muscarinic Receptor Subtypes.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate diverse cellular responses through their coupling to different G-proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, the M2 and M4 subtypes couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the five human muscarinic receptor subtypes.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (specific activity ~80 Ci/mmol).
-
Competitor: this compound hydrochloride.
-
Non-specific binding control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment:
-
Cell culture incubator
-
Centrifuge (refrigerated)
-
Homogenizer (Dounce or Polytron)
-
96-well microplates
-
Plate shaker
-
Filter harvester
-
Glass fiber filters (GF/B or GF/C)
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
-
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay protocol.
Detailed Methodologies
1. Membrane Preparation
-
Culture CHO or HEK293 cells expressing the desired human muscarinic receptor subtype to ~80-90% confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold Membrane Preparation Buffer and centrifuge again.
-
Resuspend the cell pellet in fresh, ice-cold Membrane Preparation Buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane preparations at -80°C until use.
2. Competitive Radioligand Binding Assay
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add in triplicate:
-
Total Binding: Assay Buffer, [³H]-NMS (at a final concentration close to its Kd, e.g., 0.5 nM), and membrane preparation.
-
Non-specific Binding: Assay Buffer, [³H]-NMS, 10 µM Atropine, and membrane preparation.
-
Competition Binding: Assay Buffer, [³H]-NMS, and varying concentrations of this compound, and membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competitor) and the competition binding values.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]-NMS).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
The provided protocol offers a robust framework for determining the binding affinity of this compound at the five human muscarinic receptor subtypes. Accurate determination of these binding affinities is essential for a complete pharmacological characterization of this compound and for understanding its clinical efficacy and potential side-effect profile. The successful execution of this assay will provide valuable data for researchers and drug development professionals working on muscarinic receptor modulators.
References
Application Notes and Protocols: Intraperitoneal versus Oral Administration of Tropatepine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (IP) and oral (PO) administration of Tropatepine in mice, a non-selective muscarinic acetylcholine receptor antagonist.[1] This document outlines the comparative pharmacokinetic and pharmacodynamic considerations, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics
The choice of administration route significantly impacts the bioavailability, onset of action, and overall exposure of a drug. The following tables summarize the expected quantitative differences between intraperitoneal and oral administration of this compound in mice, based on general pharmacokinetic principles for many xenobiotics.[2][3]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Rationale and Considerations |
| Bioavailability (F%) | High (approaching 100%) | Lower and more variable | IP administration bypasses the gastrointestinal tract and first-pass metabolism in the liver, leading to higher systemic availability.[3][4] Oral administration subjects the compound to degradation in the GI tract and significant first-pass metabolism. |
| Time to Maximum Plasma Concentration (Tmax) | Short (e.g., 10-30 minutes) | Longer (e.g., 20-60 minutes) | Absorption from the peritoneal cavity is generally rapid. Oral absorption is delayed by gastric emptying and intestinal transit times.[5] |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | The rapid and complete absorption following IP injection leads to a higher peak plasma concentration compared to the slower and less complete oral absorption.[5] |
| Area Under the Curve (AUC) | Larger | Smaller | Reflects the higher overall systemic exposure due to greater bioavailability with IP administration.[3] |
Table 2: Comparative Pharmacodynamic Parameters
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Rationale and Considerations |
| Onset of Action | Rapid | Delayed | A faster attainment of therapeutic concentrations in the central nervous system and peripheral tissues is expected with IP administration due to rapid absorption. |
| Peak Effect | Correlates with Tmax | Correlates with Tmax | The timing of the maximum pharmacological effect will be linked to the peak plasma concentration. |
| Duration of Action | May be shorter | May be longer | While the peak effect is reached faster with IP, a slower absorption and metabolism following oral administration could potentially lead to a more sustained, albeit lower, level of drug exposure. |
| Variability | Lower | Higher | IP administration offers more consistent absorption compared to the oral route, which can be influenced by factors such as food in the stomach, GI motility, and individual differences in metabolism. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
This protocol describes the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
This compound solution (sterile, at the desired concentration in a suitable vehicle, e.g., sterile saline)
-
Sterile syringes (1 mL)
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
-
Mouse restraint device (optional)
Procedure:
-
Preparation:
-
Warm the this compound solution to room temperature to prevent a drop in the animal's body temperature.[8]
-
Calculate the required injection volume based on the mouse's body weight and the desired dose. The maximum recommended injection volume is typically 10 mL/kg.[6][7]
-
Draw the calculated volume of the solution into a sterile syringe. Use a new sterile syringe and needle for each animal.[9]
-
-
Animal Restraint:
-
Gently restrain the mouse using a preferred and well-practiced technique. The scruffing method, where the loose skin over the shoulders is grasped, is common.[8]
-
Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[8][9]
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][9]
-
Disinfect the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[8]
-
Gently aspirate by pulling back on the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[9]
-
If no fluid is aspirated, depress the plunger to administer the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for several minutes for any signs of distress, such as bleeding at the injection site or abnormal posture.
-
Protocol 2: Oral Administration of this compound in Mice (Oral Gavage)
This protocol details the procedure for administering this compound directly into the stomach via oral gavage.
Materials:
-
This compound solution (at the desired concentration in a suitable vehicle, e.g., water or methylcellulose)
-
Sterile oral gavage needles (flexible or stainless steel, appropriate size for mice)
-
Sterile syringes (1 mL)
-
Appropriate PPE
Procedure:
-
Preparation:
-
Calculate the required administration volume based on the mouse's body weight and the desired dose.
-
Draw the calculated volume into a sterile syringe and attach the gavage needle.
-
-
Animal Restraint:
-
Proper restraint is critical for safe oral gavage. Gently scruff the mouse to immobilize its head and neck.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Gently insert the gavage needle into the side of the mouse's mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle as you advance it. Do not force the needle.
-
If you feel any resistance, withdraw the needle and start again.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), administer the solution slowly.
-
Withdraw the gavage needle smoothly.
-
-
Post-Procedure Monitoring:
-
Monitor the mouse for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[10] Also, observe for any signs of injury or discomfort.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a non-selective muscarinic acetylcholine receptor antagonist.[1] It competitively blocks the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors (M1-M5) on the postsynaptic membrane. This blockade inhibits the downstream signaling cascades typically initiated by ACh, such as the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.[11][12]
Caption: Signaling pathway of this compound as a muscarinic antagonist.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment comparing the effects of intraperitoneally and orally administered this compound in mice.
Caption: Workflow for comparing IP and PO this compound administration.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
Application Note: Quantification of Tropatepine in Brain Tissue by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is an anticholinergic drug utilized in the management of extrapyramidal symptoms induced by neuroleptic medications.[1] Its mechanism of action involves the non-selective antagonism of muscarinic acetylcholine receptors (M1, M2, and M3).[2] Understanding the brain disposition of this compound is crucial for optimizing therapeutic strategies and for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in brain tissue. The described protocol provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Methods
Reagents and Chemicals
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as 2-chloro-11-(4-methyl piperazin-1-yl) dibenzo(b,f)(1,4)thiazepine)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Hexane
-
Perchlorate buffer components
Sample Preparation
A liquid-liquid extraction procedure is recommended for the efficient extraction of this compound from the complex brain tissue matrix.[1]
Protocol:
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold homogenization buffer (e.g., 0.25% acetic acid or phosphate-buffered saline).
-
Homogenize the tissue using a sonic dismembrator or a mechanical homogenizer until a uniform suspension is achieved.[4] Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.[4]
-
-
Liquid-Liquid Extraction:
-
Transfer a known volume of the supernatant (e.g., 200 µL) to a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Alkalinize the sample to approximately pH 12.0.[3]
-
Add 1 mL of hexane and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (hexane) to a new tube.
-
Perform a back-extraction by adding 100 µL of 0.1 M hydrochloric acid, vortexing for 2 minutes, and centrifuging.[1]
-
Collect the lower aqueous layer for HPLC-MS/MS analysis.
-
Chromatographic Conditions
A reverse-phase C18 column is suitable for the separation of this compound.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system capable of gradient elution. |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5.0 µm).[5] |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid.[6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[6] |
| Flow Rate | 0.5 mL/min.[6] |
| Injection Volume | 5 µL.[7] |
| Column Temperature | 40°C.[6] |
| Gradient Elution | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over time to elute this compound. A re-equilibration step at initial conditions is necessary after each run.[6] |
Mass Spectrometry Conditions
The analysis should be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[7] |
| Ion Source Temperature | 500°C.[6] |
| IonSpray Voltage | 3000 V.[6] |
| Nebulizer Gas (GS1) | 50 psi.[6] |
| Heater Gas (GS2) | 50 psi.[6] |
| Curtain Gas (CUR) | 25 psi.[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM).[6] |
MRM Transitions (Proposed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | [To be determined] | [To be determined] | 40 | [To be optimized] |
| Internal Std. | [To be determined] | [To be determined] | 40 | [To be optimized] |
Note: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer to identify the parent ion and the most stable and abundant fragment ions.
Data Presentation
Method Validation Summary
The method should be validated for linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical method validation guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |
| Intra- and Inter-day Precision (%RSD) | < 15% (except at LLOQ, where it should be < 20%).[8] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%).[8] |
| Extraction Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | Within acceptable limits (e.g., 85-115%).[8] |
Experimental Protocols & Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in brain tissue is depicted below.
Experimental workflow for this compound quantification.
This compound Signaling Pathway
This compound acts as a non-selective antagonist of muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine.[2] This mechanism is central to its therapeutic effects.
References
- 1. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. unifr.ch [unifr.ch]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis Following Chronic Tropatepine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemical (IHC) analysis of tissues following chronic in vivo administration of Tropatepine. This compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist with primary activity against M1, M3, and to a lesser extent, M2 receptors. Chronic blockade of these receptors can lead to significant changes in cellular signaling, protein expression, and tissue morphology. The following protocols and data presentation guidelines are designed to facilitate the investigation of these changes.
Introduction
This compound, an anticholinergic agent, exerts its effects by blocking the action of acetylcholine at muscarinic receptors.[1][2] These G protein-coupled receptors are critical in mediating a wide range of physiological functions in the central and peripheral nervous systems. The M1 and M3 receptors are coupled to Gq proteins, which activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3][4] The M2 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][6]
Chronic antagonism of these pathways with this compound may induce adaptive changes in receptor density, downstream signaling components, and the expression of various cellular markers. Immunohistochemistry is a powerful technique to visualize and quantify these protein expression changes within the structural context of the tissue.
Potential Protein Targets for IHC Analysis
Based on the known signaling pathways of M1, M2, and M3 receptors and findings from chronic studies with other muscarinic antagonists, the following proteins are suggested as potential targets for IHC analysis.
Table 1: Potential Immunohistochemical Targets Following Chronic this compound Treatment
| Category | Protein Target | Rationale for Investigation | Potential Expected Change |
| Neuronal Structure & Plasticity | Neurofilament Light Chain (NF-L) | Alterations in cholinergic signaling can impact neuronal integrity.[1] | Decrease |
| Neurofilament Medium Chain (NF-M) | Component of the neuronal cytoskeleton, may be affected by chronic receptor blockade.[1] | Decrease | |
| Neurofilament Heavy Chain (NF-H) | Changes in NF-H can indicate alterations in axonal caliber and neuronal health.[1] | Initial Increase, then Decrease | |
| Doublecortin (DCX) | Marker for newly generated, migrating neuroblasts; cholinergic signaling influences neurogenesis.[2][7] | Decrease | |
| Cell Proliferation | Ki-67 | A marker for cellular proliferation; chronic anticholinergic treatment may affect cell turnover.[2][7] | Decrease |
| Calcium Homeostasis | Calbindin-D28k | A calcium-binding protein involved in buffering intracellular calcium; its expression can be altered by changes in Ca2+ signaling.[8] | Decrease |
| Calretinin | Another key calcium-binding protein in neurons, sensitive to changes in cholinergic input.[8] | Decrease | |
| Parvalbumin | Primarily found in fast-spiking interneurons, its expression can be dependent on neuronal activity levels influenced by cholinergic tone.[8] | Decrease | |
| Neuroinflammation | MHC Class I | Upregulation can be a sign of neuroinflammatory processes. Chronic anticholinergic treatment has been shown to modulate immune responses in the brain.[9][10] | Decrease |
| Iba1 (Ionized calcium-binding adapter molecule 1) | A marker for microglia; changes in morphology and expression can indicate microglial activation and neuroinflammation. | Increase in activated morphology | |
| Signaling Pathway Components | Phospho-ERK1/2 (p-ERK) | A downstream target of M1 and M3 receptor signaling; chronic blockade may lead to compensatory changes in this pathway. | Baseline levels may be altered |
| c-Fos | An immediate early gene often used as a marker of neuronal activity; its expression is modulated by cholinergic signaling. | Baseline levels may be altered |
Experimental Protocols
Chronic this compound Administration in a Rodent Model
This protocol provides a general framework for the chronic administration of this compound to rodents. Dosing, duration, and route of administration should be optimized based on the specific research question and animal model.
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). House animals under standard conditions with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration. Oral gavage or subcutaneous implantation of osmotic mini-pumps can also be considered for more continuous delivery.
-
Dosage: Based on preclinical studies with other muscarinic antagonists, a starting dose in the range of 1-5 mg/kg can be considered.
-
Frequency and Duration: Administer this compound once daily for a period of 4 to 8 weeks to model chronic treatment.
-
-
Control Group: Administer an equivalent volume of sterile saline to a control group of animals using the same route and schedule.
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved institutional guidelines. Perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for tissue fixation.
Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol is a standard procedure for IHC on paraffin-embedded tissue sections.
-
Tissue Processing and Embedding:
-
Post-fix the collected brains or other tissues in 4% PFA for 24 hours at 4°C.
-
Dehydrate the tissues through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a microtome.
-
Float the sections in a 40°C water bath and mount them on positively charged microscope slides.
-
Dry the slides overnight at 37°C.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes. Heat-induced epitope retrieval (HIER) is commonly used.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA buffer, pH 8.0).
-
Heat the solution to 95-100°C for 20-30 minutes using a microwave, pressure cooker, or water bath.
-
Allow the slides to cool to room temperature in the retrieval solution.
-
-
Immunostaining:
-
Wash slides in PBS or Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with TBST.
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash with TBST.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with TBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with TBST.
-
-
Visualization:
-
Develop the signal using a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Analysis
To ensure objective and reproducible results, quantitative analysis of IHC staining is highly recommended.
-
Image Acquisition:
-
Capture images using a light microscope equipped with a digital camera.
-
Maintain consistent settings (magnification, light intensity, exposure time) for all images within an experiment.
-
-
Image Analysis Software:
-
Utilize image analysis software such as ImageJ/Fiji (open-source) or other commercial platforms.
-
-
Quantification Methods:
-
Percent Area: Measure the percentage of the total tissue area that is positively stained.
-
Optical Density (OD): Measure the intensity of the staining. This can be particularly useful for comparing relative expression levels.
-
Cell Counting: Manually or automatically count the number of positively stained cells within a defined region of interest (ROI).
-
Table 2: Example of Quantitative IHC Data Presentation
| Treatment Group | Brain Region | Protein Target | Mean % Area Stained (± SEM) | Mean Optical Density (± SEM) |
| Control (Saline) | Hippocampus CA1 | Calbindin | 25.4 ± 2.1 | 0.45 ± 0.03 |
| This compound (1 mg/kg) | Hippocampus CA1 | Calbindin | 18.2 ± 1.9 | 0.31 ± 0.02 |
| This compound (5 mg/kg) | Hippocampus CA1 | Calbindin | 12.5 ± 1.5 | 0.22 ± 0.02 |
| Control (Saline) | Cortex | Iba1 | 8.9 ± 1.0 | 0.21 ± 0.02 |
| This compound (1 mg/kg) | Cortex | Iba1 | 11.3 ± 1.2 | 0.28 ± 0.03 |
| This compound (5 mg/kg) | Cortex | Iba1 | 15.7 ± 1.6 | 0.35 ± 0.04 |
*p < 0.05, **p < 0.01 compared to control
Visualizations
Caption: this compound's mechanism of action on muscarinic receptor signaling pathways.
Caption: Experimental workflow for immunohistochemical analysis.
References
- 1. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term administration of scopolamine interferes with nerve cell proliferation, differentiation and migration in adult mouse hippocampal dentate gyrus, but it does not induce cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preventive action of benztropine on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticholinergic effects on memory: benztropine versus amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term administration of scopolamine interferes with nerve cell proliferation, differentiation and migration in adult mouse hippocampal dentate gyrus, but it does not induce cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of long-term scopolamine treatment on cognitive deficits and calcium binding proteins immunoreactivities in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term trihexyphenidyl exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term trihexyphenidyl exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Role of M1 Receptors in Cognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing selective M1 muscarinic acetylcholine receptor (mAChR) tool compounds for investigating the role of M1 receptors in cognitive processes. This document includes detailed information on the pharmacology of selected M1-selective antagonists and agonists/positive allosteric modulators (PAMs), along with step-by-step protocols for key in vitro and in vivo experiments.
Introduction to M1 Receptors and Cognition
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high densities in the hippocampus and cerebral cortex, brain regions critical for learning and memory. Activation of M1 receptors is a key signaling pathway in modulating neuronal excitability, synaptic plasticity, and cognitive functions. Consequently, the M1 receptor is a major therapeutic target for cognitive impairments associated with Alzheimer's disease and schizophrenia. Pharmacological blockade or genetic deletion of M1 receptors has been shown to induce significant learning and memory deficits in animal models. Conversely, activation of M1 receptors can enhance cognitive performance.
Featured M1 Receptor Tool Compounds
A variety of pharmacological tools are available to investigate the function of M1 receptors. The following tables summarize the binding affinities and functional potencies of selected M1-selective antagonists and agonists/positive allosteric modulators (PAMs) commonly used in cognitive research.
M1-Selective Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Typical In Vivo Dose (Rodents) |
| Pirenzepine | ~20 | ~800 | ~300 | ~150 | ~200 | 10-30 µg (i.c.v.); 75 mg/kg (i.p.)[1][2] |
| Telenzepine | ~0.9 | ~18 | ~10 | ~20 | - | 0.001-0.1 µ g/0.5 µL (intra-PFC)[3] |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The values presented here are representative.
M1-Selective Agonists and Positive Allosteric Modulators (PAMs)
| Compound | M1 EC50 (nM) | M1 Emax (% of ACh) | Selectivity Profile | Typical In Vivo Dose (Rodents) |
| Xanomeline | ~10 (Ki) | Partial Agonist | M1/M4 preferring agonist[4][5] | 1-10 mg/kg (s.c.) |
| BQCA | ~267 (PAM EC50) | PAM | Highly selective M1 PAM[6] | 10-30 mg/kg (i.p.) |
| VU0453595 | ~2140 (PAM EC50) | PAM (no agonist activity) | Highly selective M1 PAM[7][8][9] | 1-10 mg/kg (i.p.)[7] |
Note: For PAMs, EC50 represents the concentration required to achieve 50% of the maximal potentiation of an EC20 concentration of acetylcholine (ACh). Emax for PAMs is often expressed as a percentage of the maximal response to a full agonist like ACh.
M1 Receptor Signaling Pathways
M1 receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade that plays a crucial role in modulating neuronal function and synaptic plasticity.
Canonical Gq/11 Signaling Pathway
Activation of the M1 receptor by acetylcholine or an agonist leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG co-activate Protein Kinase C (PKC). These signaling events lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and synaptic strength.
Cross-talk with Other Signaling Pathways
Beyond the canonical Gq/PLC pathway, M1 receptor activation also engages other critical signaling cascades involved in cognition:
-
MAPK/ERK Pathway: M1 receptor activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11][12] This pathway is a key regulator of synaptic plasticity and memory consolidation.
-
NMDA Receptor Modulation: M1 receptors are often co-localized with N-methyl-D-aspartate (NMDA) receptors on postsynaptic terminals.[13][14] M1 receptor activation can potentiate NMDA receptor currents, a crucial mechanism for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[6][15][16]
Experimental Protocols
The following section provides detailed protocols for essential in vitro and in vivo assays to characterize the effects of M1 receptor modulators on receptor function and cognitive performance.
In Vitro Functional Assays
This protocol determines the binding affinity (Ki) of a test compound for the M1 receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the human M1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine
-
Test compound
-
Non-specific binding control: Atropine (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the M1 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, atropine, and assay buffer.
-
Competition Binding: Radioligand, varying concentrations of the test compound, and assay buffer.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the functional activity of M1 agonists or the potentiating effect of PAMs by quantifying changes in intracellular calcium concentration.[17][18]
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (agonist or PAM)
-
Reference agonist (e.g., Acetylcholine)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed M1-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate at 37°C for approximately 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compound (and reference agonist, if testing a PAM) in assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Add the test compound (or reference agonist for PAM potentiation) to the wells.
-
Immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the response against the log concentration of the compound.
-
For agonists, calculate the EC50 (concentration for 50% maximal response) and Emax (maximal response).
-
For PAMs, calculate the EC50 for the potentiation of a fixed concentration of a reference agonist (e.g., an EC20 concentration of ACh).
-
In Vivo Behavioral Assays for Cognition
This model is widely used to induce a transient cognitive deficit in rodents, mimicking aspects of cholinergic dysfunction. It is a valuable tool for screening potential pro-cognitive compounds.[19][20][21]
Materials:
-
Rodents (mice or rats)
-
Scopolamine hydrobromide
-
Test compound
-
Vehicle (e.g., saline)
-
Behavioral apparatus (e.g., passive avoidance chamber, Y-maze, Morris water maze)
Procedure:
-
Animal Habituation: Acclimate the animals to the housing facility and handle them for several days before the experiment.
-
Drug Administration:
-
Administer the test compound at the desired dose and route (e.g., i.p., p.o., s.c.) at a specific time point before the behavioral task (e.g., 30-60 minutes).
-
Administer scopolamine (typically 0.5-1 mg/kg, i.p. for mice) approximately 30 minutes before the acquisition phase of the behavioral task.[21]
-
A control group should receive the vehicle for both the test compound and scopolamine.
-
-
Behavioral Testing: Conduct the chosen cognitive task (e.g., passive avoidance, novel object recognition).
-
Data Analysis: Compare the performance of the animals treated with the test compound and scopolamine to the group treated with scopolamine alone. A significant improvement in performance in the test compound group suggests a reversal of the scopolamine-induced cognitive deficit.
The NOR task assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[22][23][24]
References
- 1. Systemic injection of pirenzepine induces a deficit in passive avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pirenzepine on spatial learning in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanomeline - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Coactivation of M1 Muscarinic and α1 Adrenergic Receptors Stimulates Extracellular Signal-Regulated Protein Kinase and Induces Long-Term Depression at CA3–CA1 Synapses in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the genetically defined m1 muscarinic receptor potentiates N-methyl-D-aspartate (NMDA) receptor currents in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M1 receptors interacting with NMDAR enhance delay-related neuronal firing and improve working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M1 receptors interacting with NMDAR enhance delay-related neuronal firing and improve working memory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. innoprot.com [innoprot.com]
- 19. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting lack of Tropatepine efficacy in behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the lack of efficacy of Tropatepine in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2][3] It blocks the action of the neurotransmitter acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] In the central nervous system, this action helps to rebalance cholinergic and dopaminergic activity, which is the basis for its use in conditions like Parkinson's disease and to counteract the extrapyramidal side effects of neuroleptic drugs.[2][4][5][6]
Q2: What are the expected behavioral effects of this compound in animal models?
As a muscarinic antagonist, this compound's behavioral effects are expected to be similar to other drugs in its class, such as atropine and scopolamine. These effects can include alterations in locomotor activity, learning and memory, and attention.[7][8][9] For instance, muscarinic antagonists are often used to induce cognitive deficits in memory tasks.[9] The specific behavioral outcome will depend on the dose, the animal model, and the behavioral paradigm being tested.
Q3: At what dose should I be administering this compound for behavioral studies?
Optimal dosage for behavioral experiments with this compound is not well-documented in publicly available literature. However, clinical oral doses for humans are around 20 mg.[5][10] For animal studies, a dose-response curve should be established to determine the optimal concentration for the desired effect in your specific experimental model. It is advisable to start with a low dose and incrementally increase it while monitoring for both efficacy and potential side effects.
Q4: What are the common side effects of this compound that might interfere with my experiment?
This compound, as an anticholinergic drug, can produce a range of side effects. Common side effects observed in humans include dry mouth, blurred vision, constipation, drowsiness, dizziness, and urinary retention.[11] In animal models, these could manifest as reduced food and water intake, decreased activity, or signs of sedation, which could confound the results of behavioral tests. High doses may lead to more severe effects like agitation, confusion, and tachycardia.[2]
Q5: How should I prepare and store my this compound solution?
To ensure the stability and efficacy of your this compound solution, it should be prepared and stored correctly. While specific stability data for this compound solutions for research is limited, general best practices for pharmaceutical compounds should be followed.[12][13][14][15] Solutions should be prepared fresh using a suitable vehicle. If short-term storage is necessary, it should be kept at a controlled temperature, protected from light, and in an appropriate container. For long-term storage, consult the manufacturer's recommendations. A stability testing protocol can help determine the shelf-life of your specific formulation.[12][16]
Troubleshooting Guide: Lack of this compound Efficacy
This guide addresses common issues that may lead to a lack of observable effects of this compound in behavioral experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable behavioral change | Incorrect Dosage: The dose may be too low to elicit a response. | 1. Perform a dose-response study to identify the optimal dose for your specific animal model and behavioral paradigm. 2. Review literature for doses of analogous muscarinic antagonists (e.g., scopolamine, atropine) to inform your dose range.[7][8] |
| Ineffective Route of Administration: The chosen route may not provide adequate bioavailability. | 1. Intraperitoneal (IP) injection is a common route for systemic drug administration in rodents.[17] However, misinjection can occur.[18][19] Ensure proper IP injection technique. 2. Consider alternative routes such as subcutaneous (SC) or oral (PO) gavage, and validate their effectiveness. | |
| Drug Stability/Activity Issue: The this compound compound or solution may have degraded. | 1. Prepare fresh solutions for each experiment. 2. Verify the purity and integrity of the this compound stock from the supplier. 3. Implement a stability testing protocol for your prepared solutions if they are not used immediately.[12][15] | |
| High variability in results | Subject Variability: Differences in age, weight, sex, or genetic background of the animals can influence drug response. | 1. Use a homogenous population of animals for your experiments. 2. Ensure consistent handling and housing conditions for all subjects. 3. Increase the sample size to improve statistical power. |
| Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | 1. Ensure all personnel are thoroughly trained in the chosen administration technique. 2. Use precise measurement tools for dosing. 3. For IP injections, be mindful of potential complications like injection into the gastrointestinal tract or bladder.[18][20] | |
| Unexpected or paradoxical effects | Off-Target Effects: At higher concentrations, some muscarinic antagonists can interact with other receptors, such as 5-HT3 receptors.[9] | 1. Use the lowest effective dose determined from your dose-response study. 2. Consider using a more selective muscarinic antagonist if available and appropriate for your research question. |
| Interaction with Other Factors: The animal's diet, stress levels, or other experimental manipulations could be interacting with this compound. | 1. Standardize all experimental conditions. 2. Review all concurrent treatments or manipulations for potential pharmacological interactions.[21] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Select a vehicle: A common vehicle for intraperitoneal injection is sterile 0.9% saline. The solubility of this compound in the chosen vehicle should be confirmed.
-
Dissolve the compound: Weigh the calculated amount of this compound and dissolve it in the appropriate volume of the vehicle. Gentle warming or vortexing may be required to aid dissolution.
-
Sterile filter: For parenteral administration, the final solution should be sterile-filtered through a 0.22 µm filter into a sterile vial.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is unavoidable, store at 2-8°C, protected from light.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be tilted slightly head-down to allow the abdominal organs to move away from the injection site.
-
Locate Injection Site: The preferred injection site is the lower right or left abdominal quadrant.[20] This helps to avoid the cecum, bladder, and major blood vessels.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G for mice).[20] Insert the needle at a 15-20 degree angle, just deep enough to penetrate the peritoneum.
-
Aspirate: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is drawn into the syringe. If any fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject: Slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended volume for an IP injection in a mouse is 10 ml/kg.[20]
-
Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.[18][20]
Mandatory Visualizations
Signaling Pathways
Caption: this compound blocks acetylcholine binding to muscarinic receptors.
Experimental Workflow
Caption: A typical workflow for a behavioral experiment involving this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 27574-24-9 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Relationship of the behavioral effects of aprophen, atropine and scopolamine to antagonism of the behavioral effects of physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Efficacity of chlorhydrate of this compound on Parkinsonian symptomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 12. japsonline.com [japsonline.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. scribd.com [scribd.com]
- 15. qualityhub.com [qualityhub.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.uow.edu.au [documents.uow.edu.au]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. go.drugbank.com [go.drugbank.com]
Optimizing Tropatepine Dosage to Minimize Peripheral Side Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing tropatepine dosage while minimizing its peripheral anticholinergic side effects. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary peripheral side effects?
This compound is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2][3] It is primarily used in the treatment of Parkinson's disease and to manage extrapyramidal symptoms induced by neuroleptic medications.[3][4] By blocking muscarinic receptors, this compound helps to alleviate symptoms like tremors and muscle rigidity.[4] However, its non-selective nature means it also affects peripheral muscarinic receptors, leading to common anticholinergic side effects.[5] These include:
-
Dry mouth (xerostomia)[6]
-
Blurred vision (mydriasis and cycloplegia)[6]
-
Constipation[6]
-
Urinary retention[6]
-
Increased heart rate (tachycardia)[6]
Q2: How can I begin to optimize the dosage of this compound in my pre-clinical experiments to reduce peripheral side effects?
Dosage optimization for this compound to minimize peripheral side effects while maintaining central efficacy is a critical aspect of preclinical research. As a non-selective muscarinic antagonist, this compound's therapeutic effects and side effects are dose-dependent. A typical starting point for oral administration in clinical settings is in the range of 20-30 mg per day, divided into multiple doses.[7]
For preclinical animal studies, a dose-response study is essential. This involves administering a range of this compound doses and observing both the desired central effects (e.g., reduction of drug-induced tremors) and the peripheral side effects. The goal is to identify the lowest effective dose that provides the therapeutic benefit with the most tolerable level of peripheral side effects.
Q3: What is the mechanism behind this compound's peripheral side effects?
This compound is a non-selective muscarinic antagonist, meaning it blocks the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[5] The primary peripheral side effects are a direct result of its antagonism at M2 and M3 receptors.[5]
-
M2 Receptor Blockade: Primarily found in the heart, blockade of M2 receptors leads to an increased heart rate (tachycardia).[5]
-
M3 Receptor Blockade: These receptors are widely distributed in smooth muscles and exocrine glands. Their blockade results in:
Troubleshooting Guides
Problem: Significant inter-individual variability in the severity of peripheral side effects is observed at the same dose.
Possible Cause & Solution:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying plasma concentrations of this compound among subjects.
-
Recommendation: If feasible, conduct pharmacokinetic analysis to measure plasma levels of this compound in your subjects. This can help correlate drug exposure with the observed side effects. Consider that factors like age, genetics (e.g., cytochrome P450 enzyme polymorphisms), and co-administered drugs can influence pharmacokinetics.
-
Problem: Difficulty in quantifying the severity of peripheral side effects in animal models.
Possible Cause & Solution:
-
Lack of Sensitive and Objective Measures: Subjective observational scoring can be prone to bias.
-
Recommendation: Implement quantitative and validated methods to assess each side effect. Detailed protocols for assessing common peripheral anticholinergic side effects are provided in the "Experimental Protocols" section below.
-
Quantitative Data
| Receptor Subtype | Atropine Ki (nM) | Primary Location of Peripheral Effects |
| M1 | ~1-2 | Salivary glands, Enteric nerves |
| M2 | ~1-2 | Heart, Smooth muscle |
| M3 | ~1-2 | Smooth muscle, Salivary glands, Eye |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Assessment of Salivary Secretion (Sialorrhea)
Objective: To quantify the effect of this compound on salivary flow in a rodent model.
Methodology:
-
Anesthetize the animal (e.g., with a mixture of ketamine and xylazine).
-
Carefully collect pre-weighed cotton balls placed in the oral cavity for a fixed period (e.g., 5 minutes) to absorb baseline saliva.
-
Administer this compound at the desired dose and route.
-
At specified time points post-administration, repeat the saliva collection with fresh pre-weighed cotton balls.
-
The weight difference of the cotton balls before and after collection provides the volume of saliva produced.
-
A significant decrease in saliva volume compared to baseline or a vehicle-treated control group indicates an antisialagogue effect.
Protocol 2: Assessment of Gastrointestinal Motility
Objective: To measure the effect of this compound on the rate of gastrointestinal transit.
Methodology:
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle control at the desired dose and route.
-
After a set pre-treatment time, orally administer a non-absorbable marker (e.g., charcoal meal or carmine red).
-
At a predetermined time after marker administration, humanely euthanize the animal.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the leading edge of the marker.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by marker / total length of small intestine) x 100.
-
A significant decrease in this percentage in the this compound-treated group compared to the control group indicates reduced gastrointestinal motility.
Protocol 3: Assessment of Pupillary Dilation (Mydriasis)
Objective: To quantify the effect of this compound on pupil diameter.
Methodology:
-
Acclimate the animal to a dimly lit environment.
-
Measure the baseline pupil diameter using a calibrated digital camera or a specialized pupillometer.
-
Administer this compound or vehicle control.
-
At various time points after administration, re-measure the pupil diameter under the same lighting conditions.
-
An increase in pupil diameter from baseline is indicative of a mydriatic effect.
Visualizations
Caption: Mechanism of this compound's Peripheral Side Effects.
Caption: Workflow for a this compound Dose-Response Study.
Caption: Relationship between this compound Dose, Efficacy, and Side Effects.
References
- 1. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Buy this compound | 27574-24-9 [smolecule.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 7. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tropatepine Solubility for In vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tropatepine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo studies?
This compound is an anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist. It is investigated for its potential in treating conditions like Parkinson's disease. Its chemical structure, a dibenzothiepin derivative, contributes to its lipophilic nature, resulting in very low aqueous solubility. This poor solubility can lead to low bioavailability and inconsistent results in in vivo studies.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below. The high LogP value indicates high lipophilicity, and the pKa suggests that its ionization, and therefore solubility, is pH-dependent.
| Property | Value | Implication for Formulation |
| Water Solubility (predicted) | 0.000866 mg/mL | Extremely low solubility necessitates enhancement for aqueous-based in vivo dosing. |
| LogP (predicted) | ~5.0 | Highly lipophilic, suggesting good solubility in organic solvents and lipids, but poor aqueous solubility. |
| pKa (strongest basic) | 9.37 | As a basic compound, its solubility increases in acidic conditions where it can be protonated to form a more soluble salt. |
| Molecular Weight | 333.49 g/mol | A standard molecular weight for a small molecule drug. |
Q3: What is the mechanism of action of this compound?
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1-M5) that mediate various physiological functions. This compound's therapeutic effects are believed to arise from its ability to modulate cholinergic signaling in the central nervous system and peripheral tissues.
Below is a diagram illustrating the general signaling pathway of a muscarinic antagonist like this compound.
Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting tips for common methods to improve the solubility of this compound for in vivo use.
Method 1: pH Adjustment
Given this compound's basic nature (pKa ≈ 9.37), its solubility can be significantly increased in an acidic environment where it forms a soluble salt.
Experimental Protocol:
-
Vehicle Preparation: Prepare an acidic buffer, such as a citrate buffer (pH 3-5) or a solution of hydrochloric acid (e.g., 0.1 N HCl). The final pH should be at least 2 pH units below the pKa of this compound.
-
Dissolution:
-
Weigh the desired amount of this compound.
-
Gradually add the acidic vehicle to the this compound powder while vortexing or stirring.
-
Sonication may be used to aid dissolution.
-
-
Neutralization (Optional and for specific routes): If the acidic pH is not suitable for the intended route of administration (e.g., to minimize injection site irritation), the pH can be carefully adjusted upwards with a base (e.g., NaOH) after dissolution. Be cautious, as increasing the pH towards the pKa will decrease solubility and may cause precipitation. A final pH of 4-5 is often a good compromise.
-
Final Formulation: The final formulation should be a clear solution. It is recommended to filter the solution through a 0.22 µm filter to ensure sterility and remove any undissolved particles.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon pH adjustment | The pH was raised too close to the pKa, causing the free base to precipitate. | Lower the final pH. Alternatively, consider using a co-solvent or surfactant in combination with pH adjustment to maintain solubility at a more neutral pH. |
| Incomplete dissolution | The concentration of this compound is too high for the chosen pH. | Increase the volume of the acidic vehicle or lower the concentration of this compound. Ensure the pH of the vehicle is sufficiently low. |
| Instability of the compound | The acidic environment may cause degradation of this compound over time. | Assess the stability of the formulation at the chosen pH over the intended period of use. Prepare fresh formulations for each experiment if necessary. |
Method 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.
Experimental Protocol:
-
Co-solvent Selection: Common biocompatible co-solvents for in vivo use include polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).
-
Solubility Screening: Determine the solubility of this compound in various co-solvents and their aqueous mixtures.
-
Formulation Preparation:
-
Dissolve this compound in the chosen co-solvent first.
-
Gradually add the aqueous vehicle (e.g., saline or PBS) to the drug-cosolvent mixture with constant stirring. The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon addition of aqueous vehicle | The amount of aqueous vehicle exceeds the capacity of the co-solvent to maintain this compound in solution. | Increase the proportion of the co-solvent. Screen different co-solvents or a combination of co-solvents. Consider combining this method with pH adjustment. |
| Toxicity in animal models | The concentration of the co-solvent is too high. | Reduce the concentration of the co-solvent. Refer to literature for maximum tolerated doses of the chosen co-solvent in the specific animal model and route of administration. |
| Viscosity of the formulation is too high | High concentrations of co-solvents like PEG 400 can lead to viscous solutions, making administration difficult. | Use a co-solvent with lower viscosity or a combination of co-solvents. Gentle warming of the formulation prior to injection can reduce viscosity. |
Method 3: Surfactant-based Formulations (Micellar Solutions)
Surfactants can form micelles in aqueous solutions that encapsulate lipophilic drugs, thereby increasing their apparent solubility.
Experimental Protocol:
-
Surfactant Selection: Biocompatible non-ionic surfactants are generally preferred for in vivo use. Examples include Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Cremophor® EL.
-
Formulation Preparation:
-
Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add this compound to the surfactant solution.
-
Use vortexing, stirring, and gentle heating to facilitate the incorporation of the drug into the micelles.
-
-
Characterization: The final formulation should be a clear or slightly opalescent solution.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete solubilization | The surfactant concentration is too low, or the chosen surfactant is not effective for this compound. | Increase the surfactant concentration. Screen different surfactants. A combination of a surfactant and a co-solvent can be more effective. |
| Hemolysis or other toxic effects | Some surfactants can cause toxicity, especially at high concentrations. | Use the lowest effective concentration of the surfactant. Select surfactants with a good safety profile for the intended route of administration. |
| Drug precipitation upon dilution in vivo | The micellar system may be unstable upon dilution in the bloodstream. | Evaluate the stability of the formulation upon dilution in a relevant biological fluid in vitro. Consider using a more stable surfactant system or a combination of surfactants. |
Method 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.
Experimental Protocol:
-
Cyclodextrin Selection: Commonly used cyclodextrins for parenteral administration include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Complex Formation:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture for an extended period (several hours to overnight) at room temperature or with gentle heating to allow for complex formation.
-
Lyophilization of the drug-cyclodextrin solution can also be performed to create a solid complex that can be reconstituted.
-
-
Final Formulation: The resulting solution should be clear.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Limited solubility enhancement | The affinity of this compound for the cyclodextrin cavity is low, or the cyclodextrin concentration is not optimal. | Increase the cyclodextrin concentration. Screen different types of cyclodextrins. Adjusting the pH of the solution can sometimes improve complexation efficiency. |
| Nephrotoxicity | Some parent cyclodextrins can be associated with nephrotoxicity at high doses. | Use modified cyclodextrins like HP-β-CD or SBE-β-CD, which have improved safety profiles. Use the lowest effective concentration. |
| Drug displacement in vivo | The drug may be displaced from the cyclodextrin cavity by endogenous molecules. | This is an inherent property of the complex. The formulation should be designed to deliver the drug to the target site before significant dissociation occurs. |
Method 5: Lipid-Based Formulations (for Oral Administration)
For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for lipophilic drugs like this compound.
Experimental Protocol:
-
Excipient Screening:
-
Oils: Screen the solubility of this compound in various oils (e.g., medium-chain triglycerides, corn oil, sesame oil).
-
Surfactants: Screen surfactants with a high HLB (hydrophilic-lipophilic balance) value (e.g., Tween® 80, Cremophor® EL).
-
Co-solvents/Co-surfactants: Screen co-solvents (e.g., Transcutol®, PEG 400) to improve drug solubility and aid in emulsification.
-
-
Formulation Development:
-
Prepare various ratios of oil, surfactant, and co-solvent.
-
Dissolve this compound in the mixture.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Characterization:
-
Self-emulsification time: Measure the time it takes for the formulation to form a fine emulsion upon gentle agitation in an aqueous medium.
-
Droplet size analysis: Determine the globule size of the resulting emulsion. For a nanoemulsion, the droplet size should ideally be below 200 nm.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Poor self-emulsification | The ratio of oil, surfactant, and co-solvent is not optimal. | Optimize the formulation ratios using a pseudo-ternary phase diagram. Select surfactants with an appropriate HLB value. |
| Drug precipitation upon emulsification | The drug is not sufficiently soluble in the oil phase or the resulting emulsion. | Increase the proportion of the oil or co-solvent in which the drug is most soluble. Ensure the drug remains solubilized in the dispersed lipid droplets. |
| In vivo variability | The performance of the SEDDS may be influenced by gastrointestinal conditions (e.g., presence of food, pH). | Evaluate the formulation's performance under different simulated gastrointestinal conditions in vitro. |
Experimental Workflow Diagram
The following diagram outlines a logical workflow for selecting and optimizing a suitable formulation for this compound.
Technical Support Center: Managing Long-Term Toxicity of Tropatepine in Animal Studies
Disclaimer: Publicly available, detailed long-term animal toxicity data for Tropatepine is limited. This guide is based on the known pharmacology of this compound as a muscarinic receptor antagonist and the general toxicological profile of anticholinergic drugs. The information provided is intended to be illustrative and should be supplemented with compound-specific data and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential long-term toxicity?
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2] It blocks the action of acetylcholine at these receptors in the central and peripheral nervous systems.[3][4] Long-term blockade of muscarinic receptors can lead to a range of physiological changes that may manifest as toxicity in animal studies. These effects are generally extensions of its pharmacological action and are often dose-dependent.
Q2: What are the expected signs of anticholinergic toxicity in long-term animal studies with a compound like this compound?
Based on the anticholinergic properties of this compound, researchers should monitor for a range of clinical signs.[5][6] In long-term studies, these may include:
-
Peripheral Effects: Persistent dry mouth (leading to dental issues), blurred vision, constipation, and urinary retention.[3][5][6]
-
Central Nervous System (CNS) Effects: Sedation or paradoxical excitement, cognitive impairment (e.g., difficulties in learning and memory tasks), confusion, and at higher doses, potential for hallucinations.[5][6][7]
-
Cardiovascular Effects: Tachycardia (increased heart rate) may be observed.[6]
-
General Health: Reduced food and water intake due to sedation and dry mouth, leading to weight loss.
Q3: Which animal species are appropriate for long-term toxicity studies of this compound?
Standard rodent (rats, mice) and non-rodent (dogs, minipigs) species are typically used for long-term toxicity studies. The choice of species should be based on similarities in metabolic profile and receptor pharmacology to humans, where known.
Q4: Are there specific age-related considerations for long-term toxicity studies?
Yes, older animals may be more susceptible to the adverse effects of anticholinergic drugs, particularly cognitive and functional decline.[8][9][10] If the target patient population for this compound includes the elderly, conducting long-term studies in aged animal models could provide more relevant safety data.
Troubleshooting Guides
Issue 1: Significant Weight Loss in Study Animals
-
Potential Cause: Reduced food and water intake due to sedation, dry mouth, or gastrointestinal slowdown (constipation) caused by the anticholinergic effects of this compound.[5]
-
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Quantify daily intake to confirm a reduction.
-
Oral Health Examination: Check for signs of dental issues secondary to chronic dry mouth.
-
Dietary Modification: Provide softened or more palatable food to encourage eating. Ensure easy access to water.
-
Dose Evaluation: Assess if weight loss is dose-dependent. A dose reduction or temporary cessation may be necessary.[7]
-
Supportive Care: In severe cases, subcutaneous fluid administration may be required to prevent dehydration.
-
Issue 2: Abnormal Behavioral Changes (e.g., Confusion, Agitation)
-
Potential Cause: Central nervous system effects of muscarinic receptor blockade.[6][7]
-
Troubleshooting Steps:
-
Standardized Behavioral Assessments: Use a functional observational battery (FOB) or similar standardized tests to systematically evaluate behavioral changes.
-
Environmental Enrichment: Ensure a stable and enriched environment to minimize stress-induced behavioral changes.
-
Dose-Response Relationship: Determine if the severity of the behavioral effects correlates with the dose level.
-
Exclusion of Other Causes: Rule out other potential causes of agitation, such as pain or other underlying health issues.
-
Issue 3: Signs of Urinary Retention
-
Potential Cause: Anticholinergic-induced relaxation of the bladder detrusor muscle.[5][6]
-
Troubleshooting Steps:
-
Monitor Urination: Observe for difficulty in urination, reduced urine output, or a distended bladder upon palpation.
-
Bladder Scanning: Non-invasive bladder scanning can be used to quantify residual urine volume.
-
Urinalysis: Check for signs of urinary tract infection, which can be a complication of urinary retention.
-
Dose Adjustment: This is a direct pharmacological effect, and a dose reduction is the most likely mitigation strategy.
-
Data Presentation
Table 1: Hypothetical Dose-Related Findings in a 6-Month Rat Study with an Anticholinergic Compound
| Finding | Control (Vehicle) | Low Dose (X mg/kg/day) | Mid Dose (3X mg/kg/day) | High Dose (10X mg/kg/day) |
| Clinical Observations | ||||
| Decreased Fecal Output (%) | 0% | 5% | 25% | 60% |
| Excessive Salivation Reversal (%) | 0% | 90% | 100% | 100% |
| Mydriasis (Pupil Dilation) (%) | 0% | 50% | 95% | 100% |
| Body Weight | ||||
| Mean Body Weight Change from Baseline | +25% | +22% | +15% | +5% |
| Cardiovascular (Telemetry) | ||||
| Mean Increase in Heart Rate (bpm) | 0 | +20 | +50 | +110 |
| Clinical Pathology (Terminal) | ||||
| Elevated Serum Urea Nitrogen (%) | 0% | 0% | 10% | 30% |
Experimental Protocols
Protocol: 6-Month Chronic Oral Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females), approximately 6-8 weeks old at the start of the study.
-
Group Size: 20 animals/sex/group.
-
Dose Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
-
Drug Administration: Daily oral gavage for 26 weeks.
-
Monitoring and Assessments:
-
Daily: Clinical observations for signs of toxicity and mortality.
-
Weekly: Detailed clinical examination, body weight, and food consumption.
-
Monthly: Ophthalmoscopy.
-
Pre-study and at 3 and 6 months: Hematology, clinical chemistry, and urinalysis.
-
Behavioral Assessment: Functional Observational Battery (FOB) pre-study and at 1, 3, and 6 months.
-
-
Terminal Procedures:
-
At 26 weeks, all surviving animals are euthanized.
-
Gross necropsy is performed on all animals.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Mandatory Visualizations
Caption: Anticholinergic mechanism of this compound.
Caption: Workflow for a long-term toxicity study.
References
- 1. pillintrip.com [pillintrip.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticholinergic - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
Strategies to reduce non-specific binding of Tropatepine in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding (NSB) of Tropatepine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2][3] It blocks the action of acetylcholine at these receptors, which are crucial in the parasympathetic nervous system.[1][2] this compound is non-selective, meaning it can bind to multiple muscarinic receptor subtypes (M1-M5).[1] Its primary therapeutic effects are attributed to its action on M1, M2, and M3 receptors, making it useful in managing Parkinson's disease and drug-induced extrapyramidal syndromes.[1][3][4][5]
Q2: What is non-specific binding (NSB) and why is it problematic in assays involving this compound?
Non-specific binding refers to the binding of a ligand, such as this compound, to sites other than its intended target receptor.[6] This can include binding to other proteins, lipids, plasticware, and filter materials.[6] High NSB is a significant source of background noise in assays, which can obscure the specific signal, leading to inaccurate measurements of binding affinity (Kd), receptor density (Bmax), and compound potency (IC50).[6][7] Minimizing NSB is critical for generating reliable and reproducible data.
Q3: What are the common causes of high non-specific binding for a small molecule like this compound?
High NSB for small molecules can stem from several factors:
-
Physicochemical Properties: Highly lipophilic (hydrophobic) or charged molecules are more prone to non-specific interactions with plastic surfaces and cellular components.[6][8]
-
Suboptimal Assay Conditions: Inappropriate buffer pH or low ionic strength can promote electrostatic and hydrophobic interactions.[6][9][10]
-
Insufficient Blocking: Failure to adequately block all unoccupied binding sites on assay plates, membranes, or filters.[6][11]
-
Inadequate Washing: Inefficient removal of unbound this compound can lead to artificially high background signals.[12][13][14]
-
Receptor Preparation Quality: Impurities or denatured proteins in the receptor preparation can contribute to NSB.[6]
Q4: How is non-specific binding experimentally determined?
Non-specific binding is measured by quantifying the binding of labeled this compound in the presence of a high concentration of an unlabeled competitor.[6][8][15] This "cold" ligand saturates the specific binding sites on the muscarinic receptors, ensuring that any remaining detected signal from the labeled this compound is due to non-specific interactions.[6]
Specific Binding = Total Binding - Non-Specific Binding
Troubleshooting Guides for High Non-Specific Binding
If you are encountering high background or excessive NSB in your this compound assays, follow these troubleshooting steps.
Guide 1: Optimizing Assay Buffer Composition
The composition of your assay buffer is critical for minimizing NSB.
| Issue | Recommended Action | Expected Outcome |
| Suboptimal Buffer pH | Experiment with a range of pH values around the physiological pH of 7.4. The optimal pH can minimize the charge of this compound and the interacting surfaces, reducing electrostatic interactions.[9][10] | Reduced charge-based NSB. |
| Low Ionic Strength | Increase the salt concentration in your buffer (e.g., with NaCl). This helps to shield charged molecules and reduce electrostatic interactions that contribute to NSB.[9][10] | Masking of charged sites, leading to decreased NSB. |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer to disrupt hydrophobic interactions.[6][9][10][14] Be cautious, as high concentrations can disrupt specific binding.[14][16] | Reduced binding of this compound to plasticware and other hydrophobic surfaces. |
| Binding to Non-Receptor Proteins | Include a blocking protein like Bovine Serum Albumin (BSA) in your assay buffer. A typical starting concentration is 0.1% to 1% (w/v).[9][10] | BSA occupies potential non-specific binding sites on proteins and surfaces. |
Guide 2: Enhancing Blocking and Washing Steps
Proper blocking and rigorous washing are fundamental to reducing background signal.
| Issue | Recommended Action | Expected Outcome |
| Insufficient Blocking | Test various blocking agents to find the most effective one for your system. Common options include BSA, non-fat dry milk, casein, or commercially available protein-free blockers.[17][18][19] Increase the incubation time (e.g., to 1-2 hours at room temperature or overnight at 4°C) to ensure complete blocking.[20][21] | Saturation of all potential non-specific binding sites on the assay plate or membrane, leading to a lower background signal. |
| Inadequate Washing | Increase the number of wash cycles (typically 3-5 cycles are recommended).[12][22] Increase the volume of wash buffer for each wash.[10] Introduce a mild detergent (e.g., 0.05% Tween-20) to the wash buffer to aid in the removal of non-specifically bound molecules.[12][13] | More efficient removal of unbound this compound, resulting in a cleaner signal. |
| Ligand Binding to Filters | For filtration-based assays, pre-soak the filters (e.g., glass fiber filters) in a solution containing a blocking agent like 0.5% polyethylenimine (PEI) to reduce ligand adsorption to the filter itself.[10] | Minimized binding of this compound to the filter material, leading to a lower and more consistent non-specific signal.[6] |
Quantitative Data Summary
The following tables provide recommended starting concentrations for common reagents used to reduce NSB. Optimization will be required for each specific assay.
Table 1: Common Buffer Additives to Reduce NSB
| Additive | Type | Recommended Starting Concentration | Primary Mechanism |
| Bovine Serum Albumin (BSA) | Protein Blocker | 0.1% - 5% (w/v)[9][18] | Blocks non-specific sites on surfaces and prevents protein aggregation. |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.1% (v/v)[14] | Disrupts hydrophobic interactions.[9] |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% (v/v)[10] | Disrupts hydrophobic interactions. |
| Sodium Chloride (NaCl) | Salt | 50 mM - 150 mM | Shields electrostatic interactions.[9] |
Table 2: Common Blocking Agents for Solid-Phase Assays (e.g., ELISA)
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 2.5% - 5% (w/v)[23] | Inexpensive and effective.[23] | May contain phosphoproteins that can interfere with phospho-specific antibody detection.[23] Can sometimes mask epitopes. |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v)[18] | Single purified protein, less lot-to-lot variability than milk. | More expensive than milk. May have cross-reactivity with some antibodies.[18] |
| Normal Serum | 5% - 10% (v/v) | Highly effective due to molecular diversity.[18] | Can have high cross-reactivity with secondary antibodies. Expensive. |
| Commercial Protein-Free Blockers | Varies by manufacturer | No protein components, useful for assays with potential protein-protein cross-reactivity.[19] | Generally more expensive. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Concentration
This protocol provides a framework for selecting the optimal concentration of a blocking agent like BSA to minimize NSB in a plate-based assay.
-
Prepare Blocking Buffers: Create a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[6]
-
Coat Plate: If applicable, coat the wells of your microplate with your receptor preparation (e.g., cell membranes expressing muscarinic receptors) and incubate as required.
-
Wash: Wash the wells with an appropriate wash buffer to remove any unbound receptor.
-
Block: Add the different concentrations of blocking buffer to separate wells. Include a "no block" control. Incubate for 1-2 hours at room temperature.
-
Wash: Thoroughly wash the wells to remove the unbound blocking agent.[6]
-
Perform Binding Assay: To measure NSB, add your labeled this compound along with a saturating concentration of an unlabeled competitor (e.g., 10 µM Atropine) to each well.
-
Incubate and Wash: Incubate the plate to allow binding to reach equilibrium, then wash extensively to remove unbound labeled this compound.
-
Measure Signal: Read the plate using the appropriate detection method (e.g., scintillation counting for radioligands, fluorescence for fluorescent ligands).
-
Analyze: Compare the signal across the different blocking concentrations. The optimal concentration is the one that provides the lowest signal without significantly affecting the specific binding (which should be tested in parallel).
Protocol 2: Standard Radioligand Binding Assay (Filtration)
This protocol describes a typical filtration-based binding assay to determine the affinity of this compound for muscarinic receptors.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, labeled this compound (at a concentration near its Kd), and the membrane preparation.[10]
-
Non-Specific Binding: Add assay buffer, labeled this compound, a high concentration of an unlabeled competitor (e.g., 10 µM Atropine), and the membrane preparation.[10]
-
Competition (for unlabeled this compound): Add assay buffer, labeled ligand, membrane preparation, and varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound ligand from the unbound ligand.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound ligand.[7][10]
-
Quantification: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting the average non-specific counts from the total counts. For competition assays, plot the specific binding as a function of the unlabeled this compound concentration to determine the IC50 and subsequently the Ki.
Visualizations
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 14. biocompare.com [biocompare.com]
- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. thermofisher.com [thermofisher.com]
- 20. Western blot blocking: Best practices | Abcam [abcam.com]
- 21. arp1.com [arp1.com]
- 22. corning.com [corning.com]
- 23. How to Choose Western Blot Blocking Buffer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Prevention of Tropatepine Degradation in Aqueous Solutions
Welcome to the Technical Support Center for Tropatepine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: Based on its chemical structure, which includes a tropine ester functional group, the primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis. This reaction involves the cleavage of the ester bond, yielding two main degradation products. This is a well-established degradation route for other tropane alkaloids like Atropine.
Q2: What are the main factors that influence the rate of this compound degradation?
A2: The key factors influencing the degradation rate of this compound in aqueous solutions are expected to be:
-
pH: Hydrolysis of tropane alkaloids is highly pH-dependent. The rate of degradation is generally accelerated under both acidic and alkaline conditions.
-
Temperature: Like most chemical reactions, the rate of this compound degradation increases with temperature.
-
Presence of Buffers: While buffers are used to control pH, certain buffer species can catalyze hydrolysis.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound degradation. An HPLC method coupled with a UV or mass spectrometry (MS) detector can separate this compound from its degradation products and allow for their quantification.
Q4: Are there any recommended storage conditions for this compound aqueous solutions?
A4: To minimize degradation, it is recommended to store this compound aqueous solutions at refrigerated temperatures (2-8 °C) and protected from light. The optimal pH for stability should be determined experimentally, but for the related compound Atropine, solutions are more stable in the acidic pH range. Unbuffered solutions have been reported to be more stable for Atropine than buffered ones[1].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | 1. Inappropriate pH: The pH of the solution may be in a range that promotes rapid hydrolysis. 2. High storage temperature: Elevated temperatures accelerate the degradation process. 3. Buffer catalysis: The chosen buffer system may be actively participating in the degradation reaction. | 1. pH Optimization: Conduct a pH stability profile study to identify the pH of maximum stability. For initial trials, consider a pH range of 3-5. 2. Temperature Control: Store solutions at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles. 3. Buffer Selection: Evaluate the stability in different buffer systems (e.g., citrate, acetate, phosphate) at the target pH. Consider using an unbuffered solution if feasible. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation Products: The new peaks are likely due to the formation of this compound degradation products. 2. Excipient Interaction: An excipient in the formulation may be reacting with this compound. | 1. Peak Identification: Use techniques like HPLC-MS to identify the mass of the unknown peaks and propose potential structures of the degradation products. 2. Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Excipient Compatibility Study: Evaluate the stability of this compound in the presence of each excipient individually. |
| Inconsistent results in stability studies. | 1. Analytical Method Variability: The HPLC method may not be robust or properly validated. 2. Inconsistent Sample Preparation: Variations in pH adjustment, buffer concentration, or storage of analytical samples can lead to inconsistent results. | 1. Method Validation: Ensure the stability-indicating HPLC method is fully validated according to ICH guidelines, including specificity, linearity, precision, accuracy, and robustness. 2. Standardized Protocols: Implement and strictly follow a detailed standard operating procedure (SOP) for sample preparation and analysis. |
Quantitative Data Summary (Based on Atropine as a Model Compound)
Specific kinetic data for this compound degradation is not available. The following table provides a summary of factors affecting the stability of the structurally related compound, Atropine, to guide experimental design.
| Parameter | Condition | Effect on Atropine Stability | Reference |
| pH | Acidic (pH < 4) | Generally more stable | [2] |
| Neutral to Alkaline (pH > 7) | Increased rate of hydrolysis | [2] | |
| Temperature | Elevated Temperature | Significantly accelerates degradation | [1] |
| Buffer | Buffered vs. Unbuffered | Unbuffered solutions may be more stable | [1] |
Experimental Protocols
Protocol for a Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Store solutions at room temperature and 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Store solutions at room temperature. Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Store at room temperature, protected from light. Withdraw aliquots at predetermined time points.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for a set period. Also, heat a solution of this compound at a similar temperature.
-
Photodegradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of this compound remaining and the formation of degradation products.
Protocol for a pH Stability Profile Study
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Materials:
-
This compound reference standard
-
A series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use buffers with known good practices for stability studies (e.g., citrate, acetate, phosphate).
-
Constant temperature chamber or water bath
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare a series of solutions by diluting the stock solution with each of the different pH buffers.
-
Store all solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
Withdraw aliquots from each solution at various time points (e.g., 0, 1, 3, 7, 14 days).
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the apparent first-order degradation rate constant (k) at each pH.
-
Plot the log(k) versus pH to identify the pH at which the degradation rate is at a minimum.
Visualizations
Caption: Inferred primary degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound solution instability.
References
Technical Support Center: Investigating Mechanisms of Acquired Resistance to Tropatepine
Disclaimer: The following guide is a hypothetical framework for researchers interested in the mechanisms of action and potential treatment failure of Tropatepine. This compound is an anticholinergic agent used in the treatment of Parkinson's disease and other movement disorders; it is not a cancer therapeutic.[1][2][3] Therefore, "acquired resistance" in the oncological sense is not a documented phenomenon. This guide adapts principles of drug resistance from other fields to provide a structured approach for investigating why this compound's efficacy might diminish in its neurological applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[4] It blocks the action of acetylcholine, a neurotransmitter, at these receptors in the central and peripheral nervous system.[4][5] This action helps to correct the imbalance of cholinergic and dopaminergic activity in the brain, which is a hallmark of Parkinson's disease, thereby alleviating symptoms such as tremors and muscle rigidity.[3][6]
Q2: Is this compound used in cancer treatment?
Currently, there is no evidence to support the use of this compound as a treatment for any form of cancer. Its clinical applications are in the field of neurology, specifically for movement disorders.[1][3] While some research has explored the role of other anticholinergic drugs, like atropine, in cancer models, this is a separate area of investigation.
Q3: What could be the potential (hypothetical) mechanisms of "acquired resistance" or treatment failure to this compound in a neurological context?
While not extensively documented for this compound, mechanisms of treatment failure for neurological drugs can be hypothesized based on general principles of pharmacology and drug resistance. These may include:
-
Target Modification: Genetic mutations in the muscarinic acetylcholine receptors (the drug's target) could alter the binding site of this compound, reducing its efficacy.
-
Altered Drug Metabolism: Changes in the expression or activity of enzymes responsible for metabolizing this compound could lead to its faster clearance from the body, reducing its therapeutic concentration.
-
Drug Efflux: Increased expression of drug efflux pumps at the blood-brain barrier could actively transport this compound out of the brain, limiting its access to target receptors.
-
Compensatory Signaling Pathways: The nervous system might adapt to the continuous blockade of muscarinic receptors by upregulating alternative signaling pathways to bypass the effects of this compound.
Troubleshooting Guides for In Vitro Models
This section provides troubleshooting for common issues that may arise when studying the effects of this compound in cell-based assays.
Issue 1: High Variability in Cell Viability or Proliferation Assays
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or reagent variability.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and use a consistent plating technique.
-
To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
Always use reagents within their expiration date and ensure proper storage. Perform reagent titrations to find the optimal concentration.
-
Issue 2: Inconsistent Receptor Binding Assay Results
-
Possible Cause: Low receptor expression in the cell line, improper membrane preparation, or issues with the radioligand or fluorescent probe.
-
Troubleshooting Steps:
-
Confirm the expression of muscarinic acetylcholine receptors in your chosen cell line using techniques like qPCR or Western blotting.
-
Optimize your membrane protein extraction protocol to ensure high-quality receptor preparations.
-
Validate the specific binding of your labeled ligand and perform saturation binding experiments to determine receptor density (Bmax) and affinity (Kd).
-
Hypothetical Quantitative Data
The following tables represent hypothetical data from experiments designed to investigate this compound resistance.
Table 1: this compound IC50 Values in Sensitive vs. Hypothetically Resistant Neuronal Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Sensitive Parental Line | 15.2 ± 2.1 | 1.0 |
| Resistant Sub-clone 1 | 185.6 ± 15.8 | 12.2 |
| Resistant Sub-clone 2 | 254.3 ± 22.4 | 16.7 |
Table 2: Gene Expression Analysis of Muscarinic Receptors and Efflux Pumps
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Sensitive) |
| CHRM1 (M1 Receptor) | Resistant Sub-clone 1 | 0.95 |
| CHRM1 (M1 Receptor) | Resistant Sub-clone 2 | 1.10 |
| ABCB1 (MDR1) | Resistant Sub-clone 1 | 8.7 |
| ABCB1 (MDR1) | Resistant Sub-clone 2 | 15.2 |
Detailed Experimental Protocols
Protocol 1: Generation of a Hypothetically Resistant Cell Line
-
Culture a neuronal cell line expressing muscarinic receptors (e.g., SH-SY5Y) in standard growth medium.
-
Expose the cells to a low concentration of this compound (e.g., the IC20).
-
Gradually increase the concentration of this compound in the culture medium over several months as the cells adapt.
-
Periodically assess the cell viability in response to a range of this compound concentrations to determine the IC50.
-
Isolate and expand clones that exhibit a significantly higher IC50 compared to the parental cell line.
Protocol 2: Muscarinic Receptor Sequencing
-
Isolate total RNA from both the sensitive parental cell line and the hypothetically resistant sub-clones.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the coding sequences of the relevant muscarinic receptor genes (e.g., CHRM1, CHRM2, CHRM3) using PCR with specific primers.
-
Sequence the PCR products and compare the sequences to the reference sequence to identify any potential mutations in the resistant cell lines.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Anticholinergic - Wikipedia [en.wikipedia.org]
- 6. "Anticholinergic drugs for parkinsonism and other movement disorders" by Peter A. LeWitt, Luke Hong et al. [scholarlycommons.henryford.com]
Validation & Comparative
A Head-to-Head Comparison of Tropatepine and Scopolamine on Memory Tasks: A Review of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tropatepine and scopolamine, two non-selective muscarinic acetylcholine receptor antagonists, and their effects on memory. While scopolamine is a well-established pharmacological tool for inducing memory impairment in research, data on the specific effects of this compound on memory tasks are notably scarce. This comparison, therefore, draws upon the known pharmacological profiles of both compounds to infer potential similarities and differences in their impact on cognitive function. A significant knowledge gap exists regarding the direct experimental comparison of these two drugs on memory, highlighting a potential area for future research.
Mechanism of Action and Receptor Profile
Both this compound and scopolamine exert their effects by blocking muscarinic acetylcholine receptors, which are crucial for learning and memory processes. Acetylcholine is a key neurotransmitter in the brain, and its interaction with muscarinic receptors, particularly the M1 subtype, is essential for synaptic plasticity and memory formation.
Scopolamine is a well-characterized non-selective muscarinic antagonist with a higher affinity for M1 receptors compared to M2 receptors.[1] The blockade of M1 receptors in the hippocampus and cortex is believed to be the primary mechanism underlying its amnestic effects.[2][3] Scopolamine's ability to induce transient cognitive deficits has led to its widespread use as a pharmacological model for dementia and age-related memory decline.[4]
Data on Memory Task Performance: A Comparative Overview
Direct comparative studies of this compound and scopolamine on memory tasks are currently unavailable in the scientific literature. The following table summarizes the well-documented effects of scopolamine on various memory domains. The corresponding fields for this compound are marked as "Data Not Available" to reflect the current lack of research in this area.
| Memory Domain | Scopolamine Effects | This compound Effects |
| Working Memory | Impaired | Data Not Available |
| Episodic Memory | Impaired | Data Not Available |
| Spatial Memory | Impaired | Data Not Available |
| Verbal Memory | Impaired | Data Not Available |
| Procedural Memory | Less consistently affected | Data Not Available |
Experimental Protocols: The Scopolamine Model of Memory Impairment
The "scopolamine model" is a standard preclinical paradigm used to screen for potential nootropic and anti-amnesic drugs. A typical experimental workflow is as follows:
Key Methodological Considerations:
-
Animal Models: Commonly used models include rats and mice.
-
Dosage: Scopolamine is typically administered intraperitoneally (i.p.) at doses ranging from 0.5 to 2 mg/kg.
-
Memory Tasks: A variety of tasks are used to assess different memory domains, including the Morris water maze (spatial memory), Y-maze and radial arm maze (working memory), and passive avoidance test (fear memory).
-
Timing: The timing of drug administration relative to the training and testing phases is critical for studying effects on memory acquisition, consolidation, or retrieval.
Signaling Pathways
The cognitive effects of both this compound and scopolamine are mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1 receptor, in particular, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that are vital for synaptic plasticity.
References
- 1. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of m1 and m2 receptor antagonists in perirhinal cortex on visual recognition memory in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 4. Antidepressant Effects of the Muscarinic Cholinergic Receptor Antagonist Scopolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Therapeutics in Parkinsonism: A Comparative Analysis Framework in Primate Models
A detailed examination of the validation process for therapeutic agents in primate models of Parkinson's disease, contextualized for the evaluation of compounds such as Tropatepine.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of novel compounds for Parkinson's disease in non-human primate models. While specific experimental data for this compound in primate models of parkinsonism is not available in published literature, this document outlines the standard methodologies and data presentation required for such a validation. To illustrate this, we present a comparative analysis of established therapies: Levodopa (L-DOPA), the current gold standard for symptomatic treatment, and Pramipexole, a dopamine D2/D3 receptor agonist.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Non-human primate models, particularly those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are considered the gold standard for preclinical evaluation of new therapies due to their ability to closely mimic the human condition.
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2][3][4] It is used in the treatment of Parkinson's disease to alleviate motor symptoms by reducing the excessive cholinergic activity that arises from the depletion of dopamine.[1][3][5] While clinical studies in humans have demonstrated its efficacy against parkinsonian syndromes,[6] rigorous evaluation in a primate model is a critical step for understanding its full therapeutic potential and side-effect profile in comparison to existing treatments. This guide provides the necessary framework for such an evaluation.
Comparative Efficacy of Antiparkinsonian Agents in MPTP-Treated Primates
The following tables summarize the expected quantitative data from studies evaluating therapeutic agents in MPTP-induced parkinsonian primate models. The data for L-DOPA and Pramipexole are representative of typical findings in the literature. A hypothetical placeholder for this compound is included to illustrate how its data would be presented.
Table 1: Motor Symptom Alleviation
| Therapeutic Agent | Dosage Range (mg/kg) | Mean Reduction in Parkinsonian Motor Score (%) | Onset of Action (minutes) | Duration of Action (hours) |
| Levodopa (L-DOPA) / Carbidopa | 10-20 / 2.5-5 | 70-90% | 20-30 | 3-4 |
| Pramipexole | 0.1-0.5 | 50-70% | 30-45 | 4-6 |
| This compound (Hypothetical) | Data not available | To be determined | To be determined | To be determined |
Table 2: Side Effect Profile
| Therapeutic Agent | Incidence of Dyskinesia (%) | Severity of Dyskinesia (Scale 0-4) | Other Observed Side Effects |
| Levodopa (L-DOPA) / Carbidopa | High ( >80% with chronic use) | 2-3 | Nausea, vomiting, orthostatic hypotension |
| Pramipexole | Moderate (40-60% with chronic use) | 1-2 | Sedation, hallucinations, compulsive behaviors |
| This compound (Hypothetical) | To be determined | To be determined | Expected anticholinergic effects (dry mouth, blurred vision, cognitive impairment) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of therapeutic effects. Below are standard protocols for key experiments in a primate model of parkinsonism.
MPTP-Induced Parkinsonism Model in Macaques
-
Subjects: Adult rhesus or cynomolgus monkeys are commonly used. Animals are housed individually with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Induction of Parkinsonism: MPTP is administered intravenously or intramuscularly at a dose of 0.2-0.5 mg/kg for 3-5 consecutive days. The development of parkinsonian symptoms is monitored daily. Stable parkinsonism is typically established within 3-6 weeks post-MPTP administration.
-
Behavioral Assessment: A standardized parkinsonian rating scale is used to score the severity of motor symptoms, including tremor, bradykinesia, rigidity, and posture. Scoring is performed by trained observers who are blinded to the treatment conditions.
Drug Efficacy and Side Effect Evaluation
-
Drug Administration: Test compounds (e.g., L-DOPA/Carbidopa, Pramipexole, this compound) are administered orally or via injection. A washout period of at least 48 hours is maintained between different drug tests.
-
Efficacy Assessment: Motor scores are recorded at baseline (pre-drug administration) and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration to determine the onset, peak, and duration of the therapeutic effect.
-
Side Effect Monitoring: The incidence and severity of drug-induced side effects, particularly dyskinesia, are concurrently scored using a standardized rating scale. Other potential side effects such as changes in alertness, grooming, and vocalization are also noted.
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of action is essential for interpreting therapeutic effects and designing novel treatment strategies. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Signaling Pathways in Parkinson's Disease and Treatment
Caption: Signaling pathways in the striatum affected by Parkinson's disease therapies.
Experimental Workflow for Therapeutic Validation
Caption: Workflow for validating a therapeutic agent in a primate model of parkinsonism.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. pillintrip.com [pillintrip.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 6. go.drugbank.com [go.drugbank.com]
Unveiling the Dopaminergic Effects of Tropatepine: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the dopaminergic activity of Tropatepine and its alternatives, supported by experimental data and detailed methodologies.
Introduction
This compound is a therapeutic agent primarily recognized for its anticholinergic properties, particularly in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action is traditionally attributed to the blockade of muscarinic acetylcholine receptors, which helps to restore the balance of neurotransmitter activity in the basal ganglia. However, the intricate interplay between the cholinergic and dopaminergic systems suggests that the effects of anticholinergic drugs like this compound on dopamine release are of significant interest to the scientific community. This guide provides a cross-study validation of this compound's effects on dopamine release, comparing its performance with other anticholinergic alternatives such as Benztropine, Trihexyphenidyl, and Biperiden. Due to the limited availability of direct quantitative data on this compound's interaction with dopaminergic targets, this guide combines qualitative descriptions of its mechanism with quantitative data for its alternatives to offer a comprehensive overview for researchers.
Comparative Analysis of Dopaminergic Activity
While specific binding affinities of this compound for the dopamine transporter (DAT) and dopamine receptors remain to be extensively quantified in publicly available literature, its clinical efficacy in movement disorders points towards an indirect modulation of the dopaminergic system. Anticholinergic agents are understood to increase dopamine concentration by inhibiting its reuptake, thereby prolonging its action in the synaptic cleft[1].
In contrast, more extensive research has been conducted on the dopaminergic profiles of alternative anticholinergic medications.
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data for the binding affinities (Ki) of Benztropine, Trihexyphenidyl, and Biperiden to the dopamine transporter (DAT) and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Muscarinic M1 Receptor Ki (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Non-selective antagonist | [2][3] |
| Benztropine | 8.5 - 6370 | Data not available | Data not available | ~2 | [4] |
| Trihexyphenidyl | Low micromolar range | Data not available | Data not available | 1.6 | [5] |
| Biperiden | Data not available (may block reuptake) | Data not available | Data not available | Data not available | [6] |
Note: The wide range of Ki values for Benztropine at the DAT reflects the variety of analogues and experimental conditions reported in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the dopaminergic effects of these compounds.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine transporter (DAT) or dopamine receptors (D1, D2, etc.).
General Protocol:
-
Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine transporter or specific dopamine receptor subtypes are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]SCH 23390 for D1 receptors, or [³H]Spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the concentration of neurotransmitters in the extracellular fluid of living animals.
Objective: To measure the effect of a drug on the extracellular levels of dopamine in a specific brain region (e.g., the striatum).
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized or freely moving animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sample Collection: Small molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the perfusate.
-
Drug Administration: The test compound is administered systemically or locally through the microdialysis probe.
-
Analysis: The concentration of dopamine in the collected dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that allows for the real-time measurement of rapid changes in neurotransmitter concentrations.
Objective: To measure rapid, sub-second dopamine release and reuptake events in brain tissue.
General Protocol:
-
Electrode Placement: A carbon-fiber microelectrode is implanted into the brain region of interest.
-
Voltage Application: A triangular waveform voltage is applied to the electrode, causing the oxidation and reduction of electroactive molecules like dopamine at the electrode surface.
-
Current Measurement: The resulting current is measured and is proportional to the concentration of the analyte.
-
Stimulation: Electrical or optical stimulation is used to evoke dopamine release.
-
Data Analysis: The recorded current is converted into dopamine concentration, allowing for the analysis of release and reuptake kinetics.
Visualizations
Signaling Pathway of Dopamine Receptors
References
- 1. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 5. innoprot.com [innoprot.com]
- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Tropatepine and Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side-effect profiles of two centrally acting anticholinergic drugs, Tropatepine and Trihexyphenidyl. Both medications are utilized in the management of Parkinson's disease and drug-induced extrapyramidal syndromes. Due to a scarcity of direct comparative clinical trials with quantitative data, particularly for the older drug this compound, this guide synthesizes available qualitative data from clinical reports and pharmacological databases to inform research and drug development.
Mechanism of Action and Signaling Pathway
Both this compound and Trihexyphenidyl are muscarinic acetylcholine receptor antagonists. Their therapeutic and adverse effects stem from their ability to block the action of acetylcholine in the central and peripheral nervous systems. In the striatum, a key area for motor control, a balance between the neurotransmitters dopamine and acetylcholine is crucial. In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine, contributing to motor symptoms. By blocking muscarinic receptors, these drugs help to restore this balance.
The primary signaling pathway affected is the G-protein coupled receptor (GPCR) cascade associated with muscarinic receptors (primarily M1, M2, and M3 subtypes). Blockade of these receptors inhibits downstream signaling pathways, leading to a reduction in smooth muscle contraction, glandular secretions, and modulation of neuronal excitability.
Comparison of Side-Effect Profiles
The following table summarizes the known side effects of this compound and Trihexyphenidyl. The data is primarily qualitative, drawn from clinical descriptions and drug information databases. The incidence of these side effects can be dose-dependent and may vary based on individual patient factors.
| Side Effect Category | This compound | Trihexyphenidyl |
| Central Nervous System | Drowsiness, dizziness, confusion, memory problems, difficulty concentrating.[1] A 1976 clinical trial on over 200 patients reported no severe mental aberration.[2] However, a case of a psychotic episode following an overdose has been documented.[3] | Drowsiness, dizziness, nervousness, headache.[4][5][6] More severe effects, particularly in the elderly, include confusion, agitation, delirium, hallucinations, and memory impairment.[4][7] |
| Peripheral Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention.[1][8] | Dry mouth, blurred vision, constipation, urinary retention, decreased sweating.[4][5][6] |
| Cardiovascular | Tachycardia (increased heart rate) has been noted as a less common side effect.[1] | Tachycardia.[4] A rare paradoxical effect of bradycardia (slow heart rate) has been reported in a pediatric case.[9] |
| Ocular | Blurred vision due to impaired ability to focus.[1] Caution is advised in patients with narrow-angle glaucoma.[8] | Mydriasis (pupil dilation), which can precipitate narrow-angle glaucoma.[4][10] |
| Gastrointestinal | Nausea.[8] | Nausea, abdominal discomfort.[4][11] |
| Other | Allergic reactions (rash, itching, swelling) are rare.[1] | Allergic reactions are infrequent.[11] |
Note: The side-effect profile of Trihexyphenidyl is more extensively documented in publicly available literature and clinical trial data compared to this compound.
Experimental Protocols for Assessing Anticholinergic Side Effects
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
Participant Population: A well-defined group of patients with Parkinson's disease or drug-induced extrapyramidal symptoms. Stratification by age is crucial due to the increased susceptibility of elderly patients to anticholinergic effects.
Assessment of Side Effects:
-
Clinician-Rated Scales:
-
Anticholinergic Burden Scales: Instruments like the Anticholinergic Cognitive Burden (ACB) scale, the Anticholinergic Risk Scale (ARS), or the Drug Burden Index (DBI) can be used to quantify the cumulative anticholinergic effect of medications.[12][13]
-
Extrapyramidal Symptom Rating Scales: To monitor the therapeutic efficacy and potential worsening of motor symptoms.
-
-
Patient-Reported Outcomes (PROs):
-
Symptom Questionnaires: Standardized questionnaires to assess the severity of common anticholinergic symptoms such as dry mouth, constipation, blurred vision, and urinary difficulty. Visual Analog Scales (VAS) can be used for subjective ratings.
-
Cognitive Function Tests: A battery of neuropsychological tests to evaluate attention, memory, and executive function. The Mini-Mental State Examination (MMSE) is a common screening tool.
-
-
Physiological Measurements:
-
Salivary Flow: Measurement of stimulated and unstimulated salivary flow rates to objectively quantify dry mouth.
-
Ophthalmologic Examination: Including measurement of intraocular pressure and assessment of pupillary response.
-
Cardiovascular Monitoring: Electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Bladder Function Tests: Uroflowmetry or post-void residual volume measurement to assess urinary retention.
-
Data Analysis: Statistical analysis would compare the incidence and severity of adverse events between the treatment groups.
Logical Workflow for Side Effect Assessment
The following diagram illustrates a logical workflow for the clinical assessment of anticholinergic side effects.
Conclusion
Both this compound and Trihexyphenidyl exhibit a side-effect profile characteristic of anticholinergic agents. While Trihexyphenidyl's adverse effects are more extensively documented, the available information suggests a similar spectrum of effects for this compound. The higher incidence of cognitive side effects with anticholinergics in the elderly is a significant consideration for both drugs. The lack of direct, quantitative comparative studies highlights a knowledge gap. Future research, employing rigorous and standardized methodologies for assessing anticholinergic burden, is necessary to provide a more definitive comparison of the side-effect profiles of these two compounds. This would be invaluable for informing clinical practice and guiding the development of newer agents with improved safety profiles.
References
- 1. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 2. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Accountability of anti-cholinergic drugs in increase of psychotic episodes: A case of this compound overdose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trihexyphenidyl: Side Effects, Dosage, Uses, and More [healthline.com]
- 6. drugs.com [drugs.com]
- 7. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. Beyond anticholinergic effects: A case of trihexyphenidyl-induced bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trihexyphenidyl (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. Methodological Challenges in Determining Longitudinal Associations Between Anticholinergic Drug Use and Incident Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring anticholinergic drug exposure in older community-dwelling Australian men: a comparison of four different measures - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Tropatepine's Neuroprotective Effects: A Review of Published Findings
A comprehensive review of published scientific literature reveals a significant lack of independent, or even primary, research dedicated to the direct neuroprotective effects of Tropatepine. While this compound is an established anticholinergic medication used in the management of Parkinson's disease, there is no substantial body of evidence from in vitro or in vivo studies that specifically investigates or quantifies its capacity to protect neurons from damage or degeneration.
Our extensive search for independent replication of published findings on this compound's neuroprotective effects did not yield any relevant studies. Further investigation to locate the foundational research that such replication studies would be based upon also proved fruitless. The existing literature on this compound primarily focuses on its clinical use as an antiparkinsonian agent, with some studies exploring its effects on cerebral blood flow. However, these studies do not provide data on direct neuroprotective mechanisms or outcomes at a cellular or molecular level.
For the benefit of researchers, scientists, and drug development professionals, this guide was intended to provide a comparative analysis of this compound's neuroprotective performance against other alternatives, supported by experimental data. Due to the absence of this foundational data for this compound, a direct comparison is not feasible.
To provide context for researchers interested in neuroprotection, we have outlined the typical experimental approaches used to evaluate the neuroprotective potential of various compounds.
Standard Methodologies in Neuroprotection Research
The evaluation of a compound's neuroprotective efficacy typically involves a combination of in vitro and in vivo experimental models. These studies are designed to assess the compound's ability to mitigate neuronal cell death and dysfunction induced by various stressors.
In Vitro Models:
-
Cell Lines: Immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) are commonly used for initial screening. These cells are subjected to neurotoxic insults, such as oxidative stress (e.g., hydrogen peroxide), excitotoxicity (e.g., glutamate), or specific toxins that mimic neurodegenerative disease pathology (e.g., MPP+ for Parkinson's disease).
-
Primary Neuronal Cultures: Neurons isolated directly from animal brain tissue provide a more physiologically relevant model. These cultures are used to validate findings from cell line studies.
-
Assays for Neuroprotection:
-
Cell Viability Assays: Quantify the number of living cells after exposure to a neurotoxin with and without the test compound (e.g., MTT, LDH assays).
-
Apoptosis Assays: Detect programmed cell death, a common pathway in neurodegeneration (e.g., TUNEL staining, caspase activity assays).
-
Measurement of Oxidative Stress: Quantify markers of cellular stress (e.g., reactive oxygen species (ROS) levels).
-
Analysis of Signaling Pathways: Investigate the molecular mechanisms by which a compound exerts its effects (e.g., Western blotting for key proteins).
-
In Vivo Models:
-
Animal Models of Neurodegenerative Diseases: Rodent models are frequently used to simulate human diseases. Examples include:
-
Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-induced models.
-
Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1).
-
Stroke: Middle cerebral artery occlusion (MCAO) model.
-
-
Behavioral Tests: Assess motor function, learning, and memory to determine the functional impact of the neuroprotective agent.
-
Histological and Immunohistochemical Analysis: Examine brain tissue to quantify neuronal loss, protein aggregation, and inflammatory responses.
Illustrative Experimental Workflow and Signaling Pathway
To visualize the typical process and mechanisms investigated in neuroprotection studies, the following diagrams are provided.
Caption: A generalized workflow for screening and validating neuroprotective compounds.
Caption: A simplified diagram of a common neuroprotective signaling mechanism.
Conclusion
The absence of published data on the direct neuroprotective effects of this compound makes it impossible to conduct an independent replication analysis or a comparative guide as initially intended. Researchers interested in the neuroprotective potential of this compound would need to undertake foundational in vitro and in vivo studies to establish its efficacy and mechanism of action. The methodologies and pathways outlined above provide a standard framework for such an investigation. Should primary research on this topic be published in the future, a thorough comparative analysis would be a valuable contribution to the field of neuropharmacology.
Benchmarking Tropatepine Against Novel M1 Selective Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the classical muscarinic antagonist, Tropatepine, with novel, highly selective M1 muscarinic acetylcholine receptor (mAChR) antagonists. By presenting key performance data from preclinical studies, alongside detailed experimental methodologies, this document aims to facilitate informed decisions in the selection of pharmacological tools and the advancement of therapeutic candidates targeting the M1 receptor.
Introduction to M1 Receptor Antagonism
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key modulator of cognitive functions such as learning and memory.[1][2] Consequently, it has emerged as a significant therapeutic target for neurological disorders. While older antagonists like this compound are non-selective, newer compounds have been engineered for high M1 selectivity, potentially offering improved therapeutic windows with fewer side effects.[3][4][5] This guide focuses on a comparative analysis of this compound against two such novel M1 selective antagonists: VU0255035 and PIPE-307.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound, VU0255035, and PIPE-307 across the five muscarinic receptor subtypes (M1-M5). This data is essential for evaluating the selectivity profile of each compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity (M2-M5 vs M1) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective | [4] |
| VU0255035 | 14.87 | >10,000 | >10,000 | >10,000 | >10,000 | >75-fold | [3] |
| PIPE-307 | 4.6 | >46 | >46 | >46 | >46 | >10-fold | [4] |
Table 2: Functional Antagonist Potency (IC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| VU0255035 | 132.6 | >10,000 | >10,000 | >10,000 | >10,000 | [3] |
| PIPE-307 | 3.8 | >100 | >100 | >100 | >100 | [4] |
Note: Functional potency data for this compound is not available in the context of direct comparison with these novel antagonists.
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the presented data, the following diagrams illustrate the M1 receptor signaling pathway and the general workflows for the key assays used to characterize these antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.
1. Membrane Preparation:
-
Cells stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (e.g., this compound, VU0255035, or PIPE-307).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This protocol outlines a common method for assessing the functional potency (IC50) of an M1 antagonist by measuring its ability to inhibit agonist-induced intracellular calcium release.[6][7][8][9][10]
1. Cell Preparation:
-
Cells stably expressing the human M1 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.[6]
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid to prevent dye extrusion.[6]
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader with kinetic reading capabilities.
-
A baseline fluorescence reading is established.
-
The test antagonist at various concentrations is added to the wells.
-
After a short incubation period, a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M1 receptors.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time.
4. Data Analysis:
-
The peak fluorescence response is determined for each well.
-
The response in the presence of the antagonist is normalized to the response with the agonist alone.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is calculated using a four-parameter logistic equation.
Summary and Conclusion
This comparative guide highlights the significant advancements in the development of M1 selective antagonists. While this compound remains a tool for studying general muscarinic receptor function, its lack of selectivity is a considerable drawback for targeted research and therapeutic development. In contrast, novel compounds like VU0255035 and PIPE-307 demonstrate high selectivity for the M1 receptor, as evidenced by their binding affinity and functional potency data.[3][4][5] The detailed experimental protocols provided herein offer a foundational understanding of the methods used to generate this critical data. For researchers and drug developers, the use of highly selective M1 antagonists is crucial for elucidating the specific roles of the M1 receptor in health and disease and for developing safer and more effective therapeutics.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Confirming Tropatepine's Muscarinic Receptor Specificity: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tropatepine's action with other muscarinic receptor antagonists, focusing on how receptor knockout models can be pivotal in confirming its target specificity. While direct experimental data of this compound in muscarinic receptor knockout mice is not currently available in published literature, this guide outlines the established methodologies and expected outcomes based on its known pharmacological profile.
Introduction to this compound
This compound is an anticholinergic agent utilized primarily for its antiparkinsonian properties and to manage extrapyramidal symptoms induced by neuroleptics.[1][2][3] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs).[2][3][4] this compound is considered a non-selective antagonist, meaning it binds to multiple subtypes of muscarinic receptors, primarily M1, M2, and M3.[4] Understanding the specific contribution of each receptor subtype to this compound's overall effect is crucial for optimizing its therapeutic use and minimizing side effects.
The Power of Receptor Knockout Models
The development of mice lacking specific muscarinic receptor subtypes (M1-M5 knockout mice) has been instrumental in dissecting the physiological roles of each receptor.[2][5] By administering a non-selective ligand to these animals, researchers can pinpoint which receptor subtype is responsible for a particular physiological or behavioral response. An absence of a drug's effect in a specific knockout model provides strong evidence that the drug acts through that particular receptor.
Comparative Binding Affinities of Muscarinic Antagonists
| Antagonist | M1 Receptor (Ki/pKb) | M2 Receptor (Ki/pKb) | M3 Receptor (Ki/pKb) | M4 Receptor (Ki/pKb) | M5 Receptor (Ki/pKb) | Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective |
| Atropine | 8.92 (pKb) | ~9.0 | 8.92 (pKb) | ~8.8 | 8.7 (pKb) | Non-selective |
| Pirenzepine | 6.76 (pKb) | 6.37 (pKb) | 6.4 (pKb) | High affinity | Low affinity | M1-selective |
| Methoctramine | Low affinity | 6.37 (pKb) | Low affinity | Moderate affinity | Low affinity | M2-selective |
| Darifenacin | Low affinity | Low affinity | 8.44 (pKb) | Low affinity | 7.7 (pKb) | M3-selective |
Note: Ki values are typically in nM, where a lower value indicates higher affinity. pKb is the negative logarithm of the antagonist's dissociation constant; a higher value indicates higher affinity. Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.[2][6][7][8]
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes.
Methodology:
-
Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.[1][3]
-
Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), is used to label the receptors.[5]
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or a comparator).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[9]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Generation and Confirmation of Muscarinic Receptor Knockout Mice
This protocol describes the general steps for creating and verifying mice that lack a specific muscarinic receptor subtype.
Methodology:
-
Gene Targeting: A targeting vector is constructed to disrupt the gene encoding the desired muscarinic receptor subtype (e.g., Chrm1 for M1). This is typically done by replacing a critical exon with a neomycin resistance cassette via homologous recombination in embryonic stem (ES) cells.[4][11]
-
Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the disrupted gene.
-
Genotyping: Offspring are genotyped using PCR or Southern blot analysis of tail DNA to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.[12][13]
-
Confirmation of Protein Absence: The absence of the target receptor protein in knockout mice is confirmed using techniques such as radioligand binding assays with a non-selective antagonist on brain tissue homogenates or immunoprecipitation.[4]
Behavioral Testing in Muscarinic Receptor Knockout Mice
This protocol outlines a proposed experiment to assess the role of specific muscarinic receptor subtypes in mediating the effects of this compound.
Methodology:
-
Animals: Wild-type and homozygous knockout mice for each muscarinic receptor subtype (M1-/-, M2-/-, M3-/-, M4-/-, M5-/-) are used.
-
Drug Administration: this compound is administered to all groups of mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group for each genotype is also included.
-
Behavioral Assays: A battery of behavioral tests is conducted to assess motor function and other central nervous system effects. These may include:
-
Open-field test: To measure general locomotor activity and exploratory behavior.
-
Rotarod test: To assess motor coordination and balance.[12]
-
Tremor scoring: To quantify the presence and severity of tremors, a key symptom in Parkinson's disease models.
-
Catalepsy test: To measure muscle rigidity.
-
-
Data Analysis: The behavioral responses of the knockout mice to this compound are compared with those of the wild-type mice. A lack of a specific behavioral effect of this compound in a particular knockout strain would indicate that the corresponding receptor is necessary for that effect.
Visualizing the Experimental Logic and Pathways
Signaling Pathways of Muscarinic Receptors
Caption: Simplified signaling pathways for the two major classes of muscarinic receptors.
Experimental Workflow for Knockout Mouse Studies
Caption: Experimental workflow for testing this compound in muscarinic receptor knockout mice.
Logical Framework for Target Confirmation
Caption: Logical diagram illustrating how knockout models confirm drug-target engagement.
Expected Outcomes and Interpretation
Based on the known phenotypes of muscarinic receptor knockout mice and the non-selective nature of this compound, we can predict the following outcomes from the proposed experiments:
-
In M1 Knockout Mice: M1 receptors are implicated in cognitive functions and seizure activity.[14] this compound's effects on these parameters, if any, would be absent in M1 knockout mice. Given the role of M1 receptors in the striatum, some of this compound's motor effects might also be attenuated.
-
In M2 Knockout Mice: M2 receptors are crucial for mediating muscarinic agonist-induced tremor and hypothermia.[1][15] Therefore, it is expected that the ability of an antagonist like this compound to block these effects (if induced by a co-administered agonist) would be irrelevant in M2 knockout mice, as they do not exhibit these responses in the first place.
-
In M3 Knockout Mice: M3 receptors are heavily involved in smooth muscle contraction, such as in the urinary bladder.[16] Any side effects of this compound related to smooth muscle relaxation would likely be absent in M3 knockout mice.
-
In M4 and M5 Knockout Mice: The roles of M4 and M5 receptors are less characterized in the context of this compound's primary indications. However, M4 receptors are known to be involved in the regulation of locomotor activity.[13] Studies in these knockout lines would help to elucidate if this compound has any off-target effects mediated by these subtypes.
Conclusion
The use of muscarinic receptor knockout models provides an unparalleled opportunity to dissect the complex pharmacology of non-selective antagonists like this compound. By systematically evaluating the effects of this compound in each of the M1 through M5 knockout mouse lines, researchers can definitively identify the receptor subtypes responsible for its therapeutic efficacy and its adverse effects. This knowledge is critical for the development of more selective and safer second-generation compounds for the treatment of Parkinson's disease and other movement disorders. While direct experimental data for this compound in these models is yet to be published, the experimental frameworks outlined in this guide provide a clear path forward for future investigations.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Unveiling Cellular Responses: A Comparative Analysis of Gene Expression Profiles Induced by Tropatepine and Other Anticholinergics
In the landscape of pharmacological research, understanding the nuanced cellular responses to different drugs within the same class is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the gene expression changes induced by Tropatepine and other prominent anticholinergic agents. While direct high-throughput gene expression data for this compound is not extensively available in the public domain, this comparison leverages comprehensive data from studies on other anticholinergics to forecast potential cellular effects and establish a framework for future research.
Anticholinergic drugs, which block the action of acetylcholine at muscarinic receptors, are widely used for various clinical applications.[1][2] Their impact on gene expression provides a molecular fingerprint of their cellular activity, revealing pathways involved in both therapeutic efficacy and potential side effects.
Comparative Gene Expression Analysis
To offer a clear comparison, the following table summarizes the significant gene expression changes observed in response to various anticholinergic drugs, as documented in scientific literature. This data, primarily from studies on scopolamine and atropine, provides a valuable reference for anticipating the potential genomic impact of this compound.
| Anticholinergic Drug | Key Affected Genes/Pathways | Experimental Model | Observed Effects | Reference |
| Scopolamine | Genes associated with apoptosis, cytoskeleton reconstruction, protein trafficking, and cell differentiation. Upregulation of DNA methyltransferases (DNMT1) and HDAC2, leading to repression of synaptic plasticity genes (BDNF, Arc). | Rat hippocampus | Indicated a broad cellular response and provided insights into scopolamine-induced memory impairment.[3][4] | [3][4][5] |
| Atropine | 40 significantly upregulated and 60 significantly downregulated genes in corneal epithelial cells. Dysregulated genes were enriched in PKA signaling, neuroinflammation signaling, and Ras signaling. | Corneal epithelial cells | Identified dose-dependent effects on gene expression related to cell death and apoptosis.[6] | [6] |
| Various Anticholinergics | Altered expression of cholinergic genes. | Mouse neuronal cell cultures | Demonstrated that drugs with anticholinergic properties can significantly impact the expression levels of genes within the cholinergic system itself.[7] | [7] |
| Scopolamine | Increased expression of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) and NLRP3 inflammasome components. | Mouse brain | Linked anticholinergic effects to neuroinflammation.[8] | [8] |
| Atropine | Increased mRNA levels of fibronectin (Fn) and decreased hypoxia-inducible factor 1-alpha (Hif-1α). | Mouse sclera | Suggested a role in modulating extracellular matrix remodeling and hypoxia signaling.[9] | [9] |
Experimental Protocols
The following is a generalized, detailed methodology for conducting a comparative gene expression analysis of cellular responses to this compound and other anticholinergics. This protocol is synthesized from methods reported in various studies on anticholinergic drugs.[3][4][6]
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., neuronal cells for neuropharmacological studies, epithelial cells for studies on secretion).
-
Culture Conditions: Maintain cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Expose cells to a range of concentrations of this compound and other anticholinergics (e.g., atropine, scopolamine) for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using agarose gel electrophoresis or a bioanalyzer.
3. Gene Expression Analysis (RNA Sequencing):
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the drug-treated groups compared to the control group.
-
4. Validation of Gene Expression Changes (RT-qPCR):
-
Reverse Transcription: Synthesize cDNA from a subset of the RNA samples using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers for a selection of differentially expressed genes to validate the sequencing results. Use a housekeeping gene for normalization.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for gene expression analysis.
Caption: Key anticholinergic signaling pathway.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticholinergic - Wikipedia [en.wikipedia.org]
- 3. Differential gene expression of scopolamine-treated rat hippocampus-application of cDNA microarray technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Hippocampal chromatin-modifying enzymes are pivotal for scopolamine-induced synaptic plasticity gene expression changes and memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deduction of Novel Genes Potentially Involved in the Effects of Very Low Dose Atropine (0.003%) Treatment on Corneal Epithelial Cells Using Next-Generation Sequencing and Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scopolamine promotes neuroinflammation and delirium-like neuropsychiatric disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of atropine in myopia control: insights into choroidal and scleral mechanisms [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tropatepine
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like Tropatepine, an anticholinergic agent, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management.
Understanding this compound's Profile for Disposal
This compound is not classified as a hazardous substance according to available safety data sheets.[1] This classification is a key determinant in its disposal pathway. However, it is imperative to always consult the most current Safety Data Sheet (SDS) for any chemical before handling and disposal, as classifications can be updated.
Key Disposal-Related Data:
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | |
| Primary Disposal Route | Professional waste disposal service or licensed contractor | General Guidance |
| Alternative Disposal (small quantities) | Inactivation and disposal in regular waste (subject to local regulations) | [2][3] |
| Environmental Precautions | Avoid release into the environment. Do not dispose of down the drain. | [1] |
| Regulatory Oversight | Environmental Protection Agency (EPA), State and Local Regulations | [4][5] |
Operational Protocol for this compound Disposal
This protocol outlines the recommended procedures for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound for disposal.
2. Waste Characterization and Segregation:
-
Pure this compound (Unused or Expired): Segregate from other chemical waste streams.
-
Contaminated Materials: Any materials, such as vials, weighing boats, or absorbent paper, that have come into direct contact with this compound should be considered chemical waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be handled as chemical waste. Do not dispose of solutions down the drain.
3. Preferred Disposal Method: Professional Waste Management
-
The most secure and compliant method for disposing of this compound is through a licensed professional waste disposal service.
-
Accumulate this compound waste in a clearly labeled, sealed, and compatible container. The label should include "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
-
Arrange for pickup and disposal by the licensed contractor, ensuring all institutional and regulatory paperwork is completed.
4. Alternative Disposal for Small Quantities (Subject to Institutional and Local Regulations):
For minute, residual quantities, the following inactivation and disposal procedure may be permissible. Always confirm this procedure with your institution's EHS department before proceeding.
-
Inactivation:
-
For solid this compound, dissolve in a minimal amount of a suitable solvent (e.g., ethanol).
-
Prepare a 10% solution of sodium hypochlorite (bleach).
-
Slowly add the this compound solution to the bleach solution with constant stirring. The recommended ratio is 1 part this compound solution to 10 parts bleach solution.
-
Allow the mixture to react for at least one hour to ensure degradation of the compound.
-
-
Neutralization and Disposal:
-
After the reaction time, neutralize the solution by adjusting the pH to between 6.0 and 8.0 using a suitable acid or base (e.g., sodium bisulfite for excess bleach).
-
The resulting neutralized solution can then be absorbed onto an inert material like vermiculite or kitty litter.
-
Place the absorbed material in a sealed, labeled plastic bag.
-
This sealed bag can then be disposed of in the regular laboratory trash, provided this is permitted by your local regulations.[2][3]
-
5. Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated chemical waste container.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures that laboratory practices remain safe, compliant, and environmentally responsible, building a foundation of trust in your operational procedures.
References
Essential Safety and Logistical Information for Handling Tropatepine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, procedural information for the safe handling and disposal of Tropatepine, an orally active, anticholinergic muscarinic antagonist. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols for handling research chemicals, as the full toxicological profile may not be extensively documented.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles and a precautionary approach.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a potential for splashing.[1] A face shield, worn over safety glasses or goggles, is recommended when handling larger quantities or during procedures with a higher risk of splashes. | To protect the eyes and face from accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves are recommended for their general resistance to a variety of chemicals.[2][3] For handling the solid compound or concentrated solutions, consider double-gloving. Gloves should be inspected for any signs of degradation or punctures before and during use. Immediately replace gloves if they become contaminated. | To prevent dermal contact with this compound. While specific breakthrough time data for this compound is not available, nitrile gloves offer good protection against many organic and inorganic compounds.[2][3] |
| Body Protection | A standard laboratory coat should be worn at all times. When handling larger quantities or when there is a risk of significant contamination, a chemically resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are mandatory in the laboratory. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. If there is a potential for generating dust (e.g., when handling the powder outside of a fume hood) or aerosols, a NIOSH-certified N95 or P100 respirator is recommended.[1] | To prevent inhalation of airborne this compound powder or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name (this compound), CAS number (27574-24-9), and any relevant hazard information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Weighing and Solution Preparation (to be performed in a chemical fume hood)
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including spatulas, weighing paper, and appropriate glassware.
-
Don PPE: Put on a lab coat, safety glasses or goggles, and nitrile gloves. If there is a significant risk of dust generation, use a respirator.
-
Weighing: Carefully weigh the desired amount of solid this compound. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolving: Add the weighed this compound to the desired solvent in a suitable container. Cap the container and mix by gentle swirling or using a magnetic stirrer until fully dissolved.
-
Cleanup: Clean any residual powder from the weighing area using a damp cloth or paper towel, and dispose of it as solid waste. Clean all equipment used.
Use in Experimental Procedures
-
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Maintain the use of all required PPE throughout the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Solid Waste Disposal
-
Collection: Collect all solid waste contaminated with this compound, including:
-
Unused or expired solid this compound.
-
Contaminated weighing papers, pipette tips, and other disposable lab materials.
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Container: Place all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read "Non-Hazardous Pharmaceutical Waste" and include "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified waste management service. Incineration is the preferred method for the final disposal of pharmaceutical waste.[4][5]
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound, including:
-
Unused solutions.
-
Solvents used for cleaning contaminated glassware.
-
-
Container: Pour all liquid waste into a dedicated, labeled, and sealed liquid waste container. The container should be made of a material compatible with the solvents used. The label should read "Non-Hazardous Pharmaceutical Waste" and list all chemical components, including "this compound" and the solvent(s).
-
Storage: Store the sealed container in secondary containment (such as a chemical-resistant tray) within a designated satellite accumulation area.
-
Disposal: Arrange for disposal through a licensed hazardous waste contractor. Do not pour liquid waste containing this compound down the drain.[6]
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
